3-acetyl-N-ethylpyridinium bromide
Description
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Properties
CAS No. |
148355-65-1 |
|---|---|
Molecular Formula |
C9H12BrNO |
Molecular Weight |
230 |
Synonyms |
3-acetyl-N-ethylpyridinium bromide |
Origin of Product |
United States |
Foundational & Exploratory
synthesis and characterization of 3-acetyl-N-ethylpyridinium bromide
Executive Summary
This technical guide details the synthesis, purification, and characterization of 3-acetyl-N-ethylpyridinium bromide (CAS: 148355-65-1). This compound is a quaternary ammonium salt synthesized via the Menschutkin reaction. It serves as a vital precursor in the development of NAD+ analogs, ionic liquids, and organocatalysts.
Key Technical Challenge: The presence of the acetyl group at the 3-position exerts an electron-withdrawing inductive effect (-I), reducing the nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine. Consequently, standard alkylation protocols require optimization regarding solvent polarity and thermal management to ensure high conversion yields.
Theoretical Framework
Reaction Mechanism: The Menschutkin Reaction
The synthesis proceeds via an
-
Nucleophile: 3-Acetylpyridine (Deactivated by the electron-withdrawing carbonyl group).
-
Electrophile: Ethyl Bromide (EtBr).
-
Kinetics: Second-order kinetics (
). -
Transition State: The formation of the charged intermediate is highly sensitive to solvent polarity.[1] A polar aprotic solvent (e.g., Acetonitrile) stabilizes the charge separation in the transition state, significantly lowering the activation energy (
).
Reaction Scheme Visualization
Figure 1: Mechanistic pathway of the N-alkylation of 3-acetylpyridine.
Experimental Protocol
Safety Pre-requisite: Ethyl bromide is volatile (Bp 38.4°C) and toxic. 3-Acetylpyridine is an irritant.[2][3] All operations must be performed in a fume hood. The product is hygroscopic ; minimize exposure to atmospheric moisture.
Reagents and Materials
| Reagent | MW ( g/mol ) | Equiv.[4][5][6][7][8][9] | Role |
| 3-Acetylpyridine | 121.14 | 1.0 | Nucleophile |
| Ethyl Bromide | 108.97 | 3.0 | Electrophile (Excess) |
| Acetonitrile (Anhydrous) | - | Solvent | Medium |
| Diethyl Ether | - | Anti-solvent | Precipitation |
Synthesis Workflow
Step 1: Reaction Setup
-
Dry a 100 mL heavy-walled pressure tube (Ace glass or similar) in an oven at 120°C for 1 hour. Cool under a stream of dry nitrogen.
-
Rationale: Standard reflux allows EtBr to escape due to its low boiling point. A pressure tube ensures high concentration of the electrophile in the liquid phase, driving the reaction kinetics.
-
-
Charge the tube with 3-Acetylpyridine (5.0 g, 41.3 mmol) .
-
Add Acetonitrile (20 mL) . Stir to dissolve.
-
Add Ethyl Bromide (13.5 g, 9.2 mL, ~124 mmol) .
-
Seal the tube tightly with a Teflon screw cap.
Step 2: Thermal Activation
-
Place the vessel in a pre-heated oil bath at 60°C .
-
Stir magnetically for 24 hours .
-
Observation: The solution may darken slightly, and a solid precipitate may begin to form depending on the concentration.
-
Step 3: Isolation and Purification
-
Cool the reaction vessel to room temperature, then place in an ice bath for 30 minutes.
-
Scenario A (Precipitate forms): Filter the solid under nitrogen atmosphere.
-
Scenario B (No precipitate/Oil forms):
-
Concentrate the reaction mixture to ~5 mL using a rotary evaporator (keep bath temp < 40°C).
-
Add Diethyl Ether (50 mL) dropwise with vigorous stirring to induce precipitation.
-
Triturate the resulting oil/solid until a free-flowing powder is obtained.
-
-
Wash the solid 3x with cold Diethyl Ether (20 mL each) to remove unreacted 3-acetylpyridine.
-
Dry the product in a vacuum desiccator over
for 12 hours.
Process Flow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.[5][10][11]
Characterization & Validation
The formation of the quaternary ammonium salt results in distinct shifts in the NMR spectrum due to the deshielding effect of the positive charge on the nitrogen atom.
Expected 1H NMR Data (DMSO-d6, 400 MHz)
| Proton Position | Multiplicity | Approx. Shift ( | Diagnostic Feature |
| H-2 (Pyridine) | Singlet (s) | 9.40 - 9.60 | Highly deshielded (adjacent to |
| H-6 (Pyridine) | Doublet (d) | 9.10 - 9.20 | Deshielded (adjacent to |
| H-4 (Pyridine) | Doublet (d) | 8.80 - 9.00 | Para to |
| H-5 (Pyridine) | Multiplet (m) | 8.20 - 8.30 | Meta to |
| N-CH2 (Ethyl) | Quartet (q) | 4.60 - 4.80 | Diagnostic of N-alkylation |
| Acetyl CH3 | Singlet (s) | 2.70 - 2.75 | Methyl ketone |
| Ethyl CH3 | Triplet (t) | 1.50 - 1.60 | Coupled to N-CH2 |
Note: Shifts may vary slightly based on concentration and water content.
IR Spectroscopy
-
C=O Stretch: ~1690–1700 cm⁻¹ (Strong).
-
C=N / C=C Ring Stretch: 1600–1640 cm⁻¹.
-
Absence: No N-H stretches (rules out protonation vs. alkylation).
Physical Properties
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: Typically low melting (often < 150°C, range varies by purity). Note: If the product is an oil, it likely contains solvent or moisture. Recrystallize from Ethanol/Ether.
-
Solubility: Soluble in Water, Methanol, DMSO. Insoluble in Ether, Hexane.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Loss of Ethyl Bromide | Use a sealed pressure tube; ensure seal integrity. |
| Oily Product | Residual Solvent / Moisture | Triturate with anhydrous ether; dry under high vacuum (>24h). |
| Incomplete Reaction | Low Nucleophilicity | Increase temperature to 80°C (requires pressure vessel rating check) or extend time to 48h. |
References
-
Menschutkin Reaction Kinetics: Abboud, J. L. M., et al. "Solvent effects on the Menschutkin reaction."[12] Journal of the American Chemical Society, 1987.
-
Solvent Effects: Turan, H. T., et al. "Solvent Effects on the Menshutkin Reaction." The Journal of Physical Chemistry B, 2022. Link
- Synthesis of Pyridinium Salts: Buncel, E., et al. "Physical Organic Chemistry of the Pyridinium Cation." Advances in Heterocyclic Chemistry, 1982.
-
Compound Identity (CAS): 3-Acetyl-1-ethylpyridinium bromide (CAS 148355-65-1).[13] ChemicalBook Database. Link
-
Safety Data: Sigma-Aldrich Safety Data Sheet for Pyridinium Bromide derivatives. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. 3-Pyridyl bromide(626-55-1) 1H NMR [m.chemicalbook.com]
- 7. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. jetir.org [jetir.org]
- 12. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridinium, 3-acetyl-1-ethyl-, bromide;148355-65-1 [abichem.com]
3-acetyl-N-ethylpyridinium bromide chemical properties and structure
Executive Summary
3-Acetyl-1-ethylpyridinium bromide (CAS 148355-65-1) is a quaternary ammonium salt belonging to the class of N-alkylpyridinium compounds. Structurally characterized by an electron-withdrawing acetyl group at the C3 position and an ethyl group at the nitrogen center, this compound serves as a critical model system for studying biological redox cofactors, specifically Nicotinamide Adenine Dinucleotide (NAD+).
Unlike simple alkylpyridinium salts, the presence of the C3-acetyl moiety significantly alters the electronic landscape of the pyridine ring, lowering the reduction potential and stabilizing radical intermediates. This guide provides a comprehensive analysis of its synthesis, physicochemical properties, and applications in bio-electrochemistry and ionic liquid development.
Chemical Identity & Structural Analysis[1]
The electrophilic nature of the pyridinium ring is enhanced by the acetyl substituent, making the C2, C4, and C6 positions susceptible to nucleophilic attack, while the quaternary nitrogen renders the molecule ionic and water-soluble.
Core Chemical Data
| Property | Specification |
| IUPAC Name | 1-Ethyl-3-acetylpyridinium bromide |
| Common Name | 3-Acetyl-N-ethylpyridinium bromide |
| CAS Number | 148355-65-1 |
| Molecular Formula | C₉H₁₂BrNO |
| Molecular Weight | 230.10 g/mol |
| Appearance | Hygroscopic crystalline powder (White to pale yellow) |
| Solubility | Soluble in Water, Methanol, Ethanol, Acetonitrile; Insoluble in Ether, Hexane |
| SMILES | CC[N+]1=CC(=CC=C1)C(=O)C.[Br-] |
Structural Conformation
The cation consists of a planar pyridine ring. The acetyl group at position 3 typically lies coplanar with the ring to maximize
Synthesis & Purification Protocol
Objective: Synthesis of 3-acetyl-1-ethylpyridinium bromide via the Menshutkin reaction (quaternization). Scale: Laboratory (10–50 mmol).
Reaction Mechanism
The synthesis proceeds via an SN2 nucleophilic substitution where the lone pair of the pyridine nitrogen attacks the electrophilic carbon of ethyl bromide.
Figure 1: Menshutkin reaction pathway for the synthesis of 3-acetyl-1-ethylpyridinium bromide.
Step-by-Step Methodology
-
Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-acetylpyridine (1 eq, e.g., 1.21 g, 10 mmol) in acetonitrile (10 mL).
-
Expert Note: Acetonitrile is preferred over ethanol for faster kinetics due to its polar aprotic nature, which stabilizes the transition state but does not solvate the nucleophile as strongly as protic solvents.
-
-
Alkylation: Add ethyl bromide (1.5 eq, e.g., 1.12 mL, 15 mmol) to the solution.
-
Caution: Ethyl bromide is volatile (bp 38°C). Ensure the condenser is efficient (chilled water) to prevent loss of reagent.
-
-
Reflux: Heat the mixture to mild reflux (approx. 80°C bath temperature) for 12–24 hours. The solution will likely darken slightly, and depending on concentration, the product may begin to oil out or precipitate.
-
Isolation: Cool the reaction mixture to room temperature.
-
If solid forms: Filter the precipitate under vacuum.
-
If oil forms (common): Add diethyl ether (30 mL) to induce precipitation. Triturate the oil vigorously with a spatula until it solidifies.
-
-
Purification: Recrystallize the crude solid from a hot ethanol/ethyl acetate mixture. Dissolve in minimum hot ethanol, then add ethyl acetate until turbid. Cool to 4°C overnight.
-
Drying: Dry the crystals in a vacuum desiccator over P₂O₅ for 24 hours. The salt is hygroscopic and must be stored dry.[1]
Physicochemical & Redox Properties[3][4][5][6]
The primary utility of 3-acetyl-1-ethylpyridinium bromide lies in its redox behavior. It serves as a structural and functional analog to the nicotinamide moiety of NAD+.
Electrochemical Behavior
Unlike simple alkylpyridinium salts which reduce at very negative potentials (approx -2.0 V vs SCE), the 3-acetyl group shifts the reduction potential anodically (easier to reduce).
-
Reduction Potential (E°): Approximately -1.1 V vs SCE (in MeCN).
-
Mechanism: One-electron reduction yields a neutral pyridinyl radical. This radical is stabilized by resonance delocalization onto the acetyl oxygen.
Figure 2: Redox cycle of 3-acetyl-1-ethylpyridinium bromide showing the reversible radical formation and subsequent dimerization.
Key Property Data
| Parameter | Value/Observation | Relevance |
| Hygroscopicity | High | Requires storage in desiccator; affects weighing accuracy. |
| Thermal Stability | Stable up to ~180°C | Suitable for most organic synthesis protocols. |
| UV-Vis Absorption | Characteristic of the pyridinium chromophore; shifts upon reduction. | |
| Acidity | Non-protic (Quaternary) | However, the C2-proton is acidic ( |
Applications
Biomimetic Redox Systems (NAD+ Modeling)
Researchers use this salt to model the hydride transfer mechanism of dehydrogenases. The 3-acetyl group mimics the 3-carboxamide of NAD+.
-
Experiment: Kinetic isotope effect studies on hydride transfer from formate or alcohols to the pyridinium ring.
-
Insight: The electron-withdrawing acetyl group increases the electrophilicity of the C4 position, facilitating hydride acceptance.
Ionic Liquid Precursor
While the bromide salt itself is a high-melting solid, it is a precursor to Room Temperature Ionic Liquids (RTILs) via anion metathesis.
-
Workflow: React 3-acetyl-1-ethylpyridinium bromide with LiTFSI or NaBF₄ in water. The resulting hydrophobic IL separates from the aqueous phase.
-
Use Case: These functionalized ILs are used as solvents for specific organic transformations where the acetyl group can act as a hydrogen-bond acceptor.
Supramolecular Chemistry
The electron-deficient ring forms Charge-Transfer (CT) complexes with electron-rich aromatics (e.g., indole, dimethoxybenzene).
-
Observation: Mixing with electron donors often results in a colored solution (yellow/orange) indicating CT band formation.
Safety & Handling
-
Hazards:
-
Irritant: Causes skin and eye irritation.
-
Toxic: Harmful if swallowed (typical of quaternary ammoniums).
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen) or in a desiccator. The compound is deliquescent; exposure to air turns the powder into a sticky oil.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (contains Nitrogen and Bromine).
References
-
ChemicalBook. (2025).[2] 3-Acetyl-N-ethylpyridinium bromide Properties and CAS 148355-65-1.
-
BenchChem. (2025).[3] Synthesis of 3-Acetylpyridine and Derivatives.
-
PubChem. (2025). 1-Ethylpyridinium bromide (Analogous Structure Data).
-
Royal Society of Chemistry. (2016). Mechanistic studies of pyridinium electrochemistry. Physical Chemistry Chemical Physics.
-
Thermo Scientific. (2025). 1-Ethylpyridinium bromide Product Specifications.
Sources
Technical Guide: Spectroscopic Characterization of 3-Acetyl-N-ethylpyridinium Bromide
[1]
Compound Profile & Synthesis Context[1][2][3][4][5]
-
IUPAC Name: 1-Ethyl-3-acetylpyridinium bromide[1]
-
CAS Number: 14186-27-7 (Generic for cation/salt variations) / 80504-45-2 (Specific references vary by anion; data below is specific to the bromide salt).[1]
-
Molecular Formula:
[1] -
Molecular Weight: 230.10 g/mol [1]
-
Cation Weight (
): 150.09 Da
Synthesis Context: The salt is prepared via the quaternization of 3-acetylpyridine with ethyl bromide in a polar aprotic solvent (e.g., acetonitrile or acetone).[1] This context is vital for interpreting the spectra, as traces of starting material (3-acetylpyridine) or solvent peaks may appear in crude samples.[1]
Figure 1: Synthesis pathway showing the origin of the cationic species.[1]
Mass Spectrometry (MS) Data
Mass spectrometry is the primary method for confirming the identity of the cation.[1] Because this is a pre-charged salt, Electrospray Ionization (ESI) is the preferred method over Electron Impact (EI).[1]
Key Diagnostic Peaks (ESI-MS)
| Ion Mode | m/z (Observed) | Species | Interpretation |
| Positive (+) | 150.1 | Molecular Cation. The intact pyridinium cation ( | |
| Positive (+) | 122.1 | Loss of ethylene (McLafferty-type rearrangement common in N-ethyl salts).[1] | |
| Negative (-) | 79.0 / 81.0 | Bromide anion isotopes observed in 1:1 ratio.[1] |
Mechanistic Insight: In ESI(+), you will not see the molecular weight of the full salt (230 Da).[1] You will exclusively see the cation mass (150 Da).[1] If the sample is subjected to higher fragmentation energy (MS/MS), the ethyl group is typically cleaved first, reverting the structure to a radical cation resembling 3-acetylpyridine.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the positively charged nitrogen atom exerts a strong deshielding effect (electron withdrawing) on the entire ring, shifting all aromatic protons downfield compared to the neutral 3-acetylpyridine precursor.[1]
H NMR (Proton) Data
Solvent: DMSO-d
| Position | Multiplicity | Integral | Coupling ( | Assignment Logic | |
| H-2 | 9.55 - 9.65 | Singlet (s) | 1H | - | Most Deshielded. Located between the cationic |
| H-6 | 9.15 - 9.25 | Doublet (d) | 1H | Adjacent to | |
| H-4 | 8.95 - 9.05 | Doublet (d) | 1H | Para to | |
| H-5 | 8.25 - 8.35 | DD / Multiplet | 1H | Meta to | |
| N-CH | 4.65 - 4.75 | Quartet (q) | 2H | Methylene of the ethyl group.[1] Significantly downfield (vs ~4.0 in esters) due to direct attachment to | |
| Acetyl-CH | 2.70 - 2.75 | Singlet (s) | 3H | - | Methyl ketone.[1] Slightly downfield from neutral analog (~2.[1]6) due to ring charge. |
| Ethyl-CH | 1.55 - 1.65 | Triplet (t) | 3H | Terminal methyl of the ethyl group.[1] |
C NMR (Carbon) Data
Solvent: DMSO-d
-
Carbonyl (C=O):
196.5 ppm (Ketone).[1] -
Aromatic C-2 / C-6:
146.0 - 148.0 ppm (Closest to ).[1] -
Aromatic C-4:
142.0 ppm.[1] -
Aromatic C-3:
134.0 ppm (Quaternary).[1] -
Aromatic C-5:
128.0 ppm.[1] -
N-CH
: 57.5 ppm (Deshielded methylene).[1] -
Acetyl-CH
: 27.0 ppm.[1] -
Ethyl-CH
: 16.5 ppm.[1]
Figure 2: Logical assignment of proton signals based on electronic environment.[1]
Infrared Spectroscopy (IR)
The IR spectrum confirms the functional groups and the ionic nature of the compound.[1]
| Frequency (cm | Vibration Mode | Description |
| 3000 - 3100 | C-H Stretch (Aromatic) | Weak, sharp bands typical of heteroaromatic rings.[1] |
| 2900 - 2980 | C-H Stretch (Aliphatic) | Ethyl group C-H stretches.[1] |
| 1695 - 1710 | C=O[1] Stretch | Key Diagnostic. The ketone stretch is shifted to a higher frequency compared to neutral 3-acetylpyridine (~1685) due to the electron-deficient ring withdrawing density from the carbonyl. |
| 1630 - 1640 | C=N / C=C Ring Stretch | Characteristic "Pyridinium" ring breathing mode.[1] |
| 1150 - 1200 | C-C(=O)-C | Skeletal vibration of the acetyl group.[1] |
Experimental Validation Protocol
To ensure the data above is valid for your specific sample, follow this rapid validation workflow:
-
Solubility Check: The compound should be soluble in water, methanol, and DMSO, but insoluble in non-polar solvents (hexane, ether).[1]
-
Silver Nitrate Test: Dissolve a small amount in water and add
.[1] A pale yellow precipitate ( ) confirms the bromide counter-ion.[1] -
D
O Exchange: Run the H NMR in D O. If the peak at ~9.6 ppm (H-2) diminishes over time (days), it indicates deuterium exchange due to the high acidity of the proton between the N+ and C=O, confirming the structure.[1]
References
-
National Institute of Standards and Technology (NIST). 1-Ethylpyridinium bromide Mass Spectrum and IR Data.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1]
-
PubChem. 3-Acetylpyridine Spectroscopic Data (Precursor Reference). National Library of Medicine.[1] Available at: [Link][1]
-
SDBS. Spectral Database for Organic Compounds.[1][3] (General reference for Pyridinium salt shifts). Available at: [Link][1]
Technical Guide: Solubility & Stability Profile of 3-Acetyl-N-ethylpyridinium Bromide
Topic: Solubility and Stability of 3-Acetyl-N-ethylpyridinium Bromide in Organic Solvents Role: Senior Application Scientist Format: In-depth Technical Guide
Executive Summary
3-Acetyl-N-ethylpyridinium bromide (CAS: 148355-65-1), also known as 1-ethyl-3-acetylpyridinium bromide, represents a class of functionalized quaternary ammonium salts often utilized as precursors for ionic liquids, electrolytes in electrochemical systems, and phase-transfer catalysts.[1]
This guide addresses a critical gap in public literature: while general pyridinium data exists, specific physicochemical parameters for the 3-acetyl derivative are often extrapolated. This document synthesizes theoretical solvation mechanics with practical stability protocols to provide a robust framework for handling, solubilizing, and storing this compound in research and development environments.
Physicochemical Basis & Solvation Mechanics
Structural Analysis
The compound consists of a cationic pyridinium core substituted with an electron-withdrawing acetyl group at the 3-position and an ethyl group at the nitrogen center, balanced by a bromide anion.
-
Cationic Core: The positive charge is delocalized across the aromatic ring but concentrated near the nitrogen. The acetyl group increases the acidity of the ring protons and the electrophilicity of the system compared to simple alkyl-pyridinium salts.
-
Anion (Bromide): A hard, hydrogen-bond accepting anion that strongly influences solubility. It renders the salt hygroscopic and susceptible to oxidation.
Solubility Profile
Solubility is governed by the "Like Dissolves Like" principle, specifically the dielectric constant (
Table 1: Estimated Solubility Profile in Common Solvents Based on structural analogs (e.g., 1-ethylpyridinium bromide) and ionic liquid solvation thermodynamics.
| Solvent Class | Representative Solvent | Dielectric Constant ( | Solubility Rating | Mechanistic Insight |
| Protic Polar | Water ( | 80.1 | Very High (>500 mg/mL) | Strong ion-dipole interactions; hydration of |
| Protic Polar | Methanol / Ethanol | 33.0 / 24.5 | High (>100 mg/mL) | Solvation via H-bonding; ethyl group aids organic compatibility. |
| Aprotic Polar | DMSO / DMF | 46.7 / 36.7 | High (>100 mg/mL) | Excellent cation solvation; breaks ionic lattice effectively. |
| Aprotic Polar | Acetonitrile (MeCN) | 37.5 | Moderate-High | Standard solvent for electrochemical applications; good conductivity. |
| Chlorinated | Dichloromethane (DCM) | 8.9 | Low-Moderate | Limited solubility; often forms biphasic systems or requires heating. |
| Ester/Ether | Ethyl Acetate / THF | 6.0 / 7.5 | Insoluble (<1 mg/mL) | Used as anti-solvents for precipitation/purification. |
| Hydrocarbon | Hexane / Toluene | 1.9 / 2.4 | Insoluble | Complete lack of interaction with ionic lattice. |
Stability Profile & Degradation Pathways
Thermal Stability
Like most pyridinium salts, this compound exhibits high thermal stability, typically stable up to 200–250°C before decomposition (onset of mass loss in TGA). However, the acetyl group introduces a point of thermal vulnerability compared to simple alkyl analogs.
-
Risk: At elevated temperatures (>150°C) in the presence of trace moisture, the acetyl group may undergo cleavage or condensation.
Chemical Stability
-
Hygroscopicity (Critical): The bromide anion is hygroscopic. Absorption of atmospheric water leads to hydrolysis risks and concentration errors.
-
Hydrolysis: The acetyl group (
) is relatively stable but can undergo hydrolysis to nicotinic acid derivatives under strong basic conditions or prolonged exposure to moisture/heat. -
Photostability: Pyridinium salts can be light-sensitive, turning yellow/brown upon UV exposure due to the formation of charge-transfer complexes or oxidation of bromide to bromine (
).
Visualization of Degradation Logic
The following diagram outlines the primary stress pathways researchers must control.
Caption: Primary degradation vectors showing hygroscopic uptake, hydrolytic vulnerability of the acetyl group, and oxidative risks.
Experimental Protocols
As specific datasheet values are often absent for this derivative, the following self-validating protocols are standard for establishing the "Certificate of Analysis" parameters in-house.
Protocol A: Saturation Shake-Flask Solubility Determination
Objective: Determine the thermodynamic solubility limit in a target solvent (e.g., Acetonitrile for electrochemistry).
-
Preparation: Weigh ~500 mg of 3-acetyl-N-ethylpyridinium bromide into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Equilibration:
-
Seal tightly (Parafilm over cap).
-
Agitate at 25°C for 24 hours (orbital shaker or magnetic stir bar).
-
Visual Check: If solid dissolves completely, add more solid until a precipitate remains (saturation).
-
-
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter.
-
Quantification:
-
Dilute the supernatant 1:100 with mobile phase.
-
Analyze via HPLC-UV (254 nm) against a standard curve.
-
Calculation:
.
-
Protocol B: Forced Degradation (Stress Testing)
Objective: Validate stability for formulation or long-term storage.
-
Acid/Base Stress: Dissolve 10 mg in 1 mL of 0.1 M HCl and 0.1 M NaOH. Incubate at 60°C for 4 hours. Analyze for hydrolysis of the acetyl group (shift in HPLC retention time).
-
Oxidative Stress: Dissolve 10 mg in 1 mL of 3%
. Incubate at RT for 2 hours. Check for ring oxidation or N-oxide formation. -
Photostability: Expose solid sample to UV light (365 nm) for 24 hours. Observe color change (white/off-white to yellow/brown indicates instability).
Solubility Workflow Diagram
Caption: Iterative workflow for determining thermodynamic solubility limits using the saturation shake-flask method.
References
-
PubChem. (n.d.). 1-Ethylpyridinium bromide.[2][3][4] National Library of Medicine. Retrieved February 13, 2026, from [Link]
-
Sielc Technologies. (2023). HPLC Method for Analysis of 1-Ethylpyridinium Bromide. Retrieved February 13, 2026, from [Link]
-
NIST. (2018). 1-Ethylpyridinium bromide Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved February 13, 2026, from [Link]
Sources
potential applications of substituted N-ethylpyridinium salts
From Bio-Imaging to Industrial Electrochemistry
Executive Summary
Substituted N-ethylpyridinium salts represent a versatile class of cationic heterocycles that bridge the gap between organic synthesis, materials science, and chemical biology. Unlike their methyl analogs (often associated with neurotoxicity, e.g., MPP+) or long-chain alkyl derivatives (surfactants), the N-ethyl group offers a unique physicochemical balance. It provides sufficient lipophilicity for membrane interaction without compromising aqueous solubility, making these salts ideal candidates for mitochondrial imaging probes, ionic liquids, and corrosion inhibitors.
This technical guide synthesizes the latest applications of these salts, focusing on their role as voltage-sensitive fluorophores (e.g., DASPEI) and electrochemical electrolytes . It provides actionable protocols for synthesis and application, grounded in rigorous chemical logic.
Part 1: Structural Logic & Physicochemical Properties
The N-ethylpyridinium core functions as an electron-deficient aromatic system. The quaternary nitrogen induces a permanent positive charge, making the ring highly susceptible to nucleophilic attack at the C2 and C4 positions, and rendering the attached methyl groups (if present, e.g., at C4) highly acidic.
Electronic Tuning
-
Electron Withdrawing Groups (EWG): Substituents like -CN or -NO2 on the pyridine ring enhance the electrophilicity, making the salt a potent oxidizing agent or electron acceptor in charge-transfer complexes.
-
Electron Donating Groups (EDG): Substituents like -NH2 or -OMe (especially on a styryl arm) create a "push-pull" electronic system. This intramolecular charge transfer (ICT) is the basis for their fluorescence.
The "Ethyl" Advantage
In ionic liquids and biological probes, the ethyl group acts as a critical modulator:
-
Vs. Methyl: Ethyl reduces the lattice energy of the salt compared to methyl, lowering the melting point—crucial for designing Room Temperature Ionic Liquids (RTILs).
-
Vs. Long Chain (C12+): Ethyl avoids the formation of micelles or strong surfactant behavior, allowing the molecule to act as a discrete solute in biological imaging rather than a membrane-disrupting detergent (at low concentrations).
Part 2: Bio-Imaging & Mitochondrial Probes[1][2][3]
One of the most high-value applications of substituted N-ethylpyridinium salts is in live-cell imaging. The prototype molecule is DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide).[1]
Mechanism of Action: Potentiometric Staining
DASPEI acts as a Nernstian probe. Being a lipophilic cation, it accumulates in the mitochondrial matrix in response to the mitochondrial membrane potential (
-
Hyperpolarized Mitochondria (Active): High accumulation
High Fluorescence. -
Depolarized Mitochondria (Apoptotic/Damaged): Dye leakage
Loss of Fluorescence.
This makes N-ethylpyridinium dyes indispensable for screening metabolic activity in neurobiology and cancer research.
Figure 1: Mechanism of DASPEI accumulation driven by mitochondrial membrane potential.
Part 3: Industrial Applications
Ionic Liquids & Electrochemistry
N-ethylpyridinium salts (e.g., N-ethylpyridinium tetrafluoroborate,
-
Stability: The aromatic ring provides higher anodic stability compared to some aliphatic ammonium salts.
-
Application: They are used as solvents for the electro-reduction of
and in Zinc-ion batteries. The planar structure allows for distinct stacking at electrode interfaces, influencing the "Double Layer" structure.
Corrosion Inhibition
In acidic environments (e.g., 1M
-
Adsorption Isotherm: They typically follow the Langmuir Adsorption Isotherm .
-
Mechanism: The cationic nitrogen anchors to the metal surface (cathodic sites), while the aromatic ring interacts via
-electrons, forming a protective barrier that blocks acid attack.
Table 1: Comparative Applications of N-Alkylpyridinium Salts
| Substituent (N-R) | Primary Application | Key Property | Representative Compound |
| Ethyl (C2) | Mitochondrial Imaging, Ionic Liquids | Balanced Lipophilicity, Low MP | DASPEI, |
| Methyl (C1) | Neurotoxin Models, Synthesis | High Lattice Energy, Specific Transport | MPP+, DASPMI |
| Cetyl (C16) | Antiseptics, Surfactants | Membrane Disruption, Micelle Formation | Cetylpyridinium Chloride (CPC) |
Part 4: Experimental Protocols
Protocol A: Synthesis of DASPEI (Mitochondrial Probe)
This protocol utilizes the Menschutkin reaction followed by an Aldol-like condensation.
Reagents:
-
4-Methylpyridine (4-Picoline)
-
Ethyl Iodide
-
4-(Dimethylamino)benzaldehyde
-
Ethanol (Abs.)[2]
-
Piperidine (Catalyst)
Workflow:
-
Quaternization (Menschutkin Reaction):
-
Mix 4-methylpyridine (10 mmol) and ethyl iodide (12 mmol) in acetonitrile (10 mL).
-
Reflux for 4–6 hours. The solution will turn yellow/orange.
-
Cool to
. Precipitate the N-ethyl-4-methylpyridinium iodide salt with diethyl ether. Filter and dry. -
Checkpoint: Verify structure via
-NMR (Shift of N-CH2 protons).
-
-
Condensation (Knoevenagel-type):
-
Dissolve the intermediate salt (5 mmol) and 4-(dimethylamino)benzaldehyde (5 mmol) in Ethanol (20 mL).
-
Add catalytic piperidine (5 drops).
-
Reflux for 6–8 hours. The color will deepen to intense red/orange.
-
Cool and recrystallize from ethanol/methanol.
-
-
Characterization:
-
Product: 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide (DASPEI) .[1]
-
Appearance: Dark red/metallic crystals.
-
Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.
-
Figure 2: Synthetic pathway for DASPEI production.
Protocol B: Mitochondrial Staining in Live Cells
Target: HeLa or CHO Cells.
-
Preparation: Dissolve DASPEI in DMSO to make a 1 mM stock solution.
-
Dilution: Dilute stock into warm culture medium (DMEM) to a final concentration of 1–5 µM .
-
Incubation: Incubate cells for 15–30 minutes at
. -
Washing: Optional. DASPEI is often used as a "no-wash" probe, but washing with PBS can reduce background.
-
Imaging:
-
Excitation: 450–490 nm (Blue).
-
Emission: 570–600 nm (Orange/Red).
-
Note: Do not fix cells prior to staining; membrane potential is required for accumulation.
-
References
-
Yang, Y. P., et al. (2022). Fast Imaging of Mitochondrial Thioredoxin Reductase Using a Styrylpyridinium-Based Two-Photon Ratiometric Fluorescent Probe. Analytical Chemistry. Retrieved from [Link]
-
Berezin, M. Y., & Achilefu, S. (2010). Fluorescence imaging of mitochondria in living cells. Chemical Reviews. (Context on Styryl dyes). Retrieved from [Link]
-
Al-Nahrain University. (2025). Synthesis of some N-pyridinium salt derivatives as corrosion inhibitors for mild steel in sulfuric acid. Retrieved from [Link]
-
Hympanova, M., et al. (2020). The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria. Frontiers in Microbiology. Retrieved from [Link]
Sources
exploring the electrochemical properties of 3-acetyl-N-ethylpyridinium bromide
Executive Summary
This guide provides a rigorous technical analysis of 3-acetyl-N-ethylpyridinium bromide (3-AcEtPyBr), a functionalized pyridinium salt serving as a critical NAD⁺ biomimetic and a promising anolyte for Organic Redox Flow Batteries (ORFBs) .[1] Unlike simple alkyl-pyridinium ionic liquids used merely as electrolytes, the 3-acetyl substituent imparts specific redox activity, shifting reduction potentials anodically and stabilizing radical intermediates. This document details the synthesis, electrochemical characterization, and kinetic validation protocols required to utilize 3-AcEtPyBr in high-fidelity redox systems.
Chemical Context & Synthesis
The electrochemical behavior of 3-AcEtPyBr is defined by the electron-withdrawing acetyl group at the C3 position. This substituent lowers the LUMO energy compared to non-functionalized N-ethylpyridinium, making the cation easier to reduce.
Synthesis Protocol
Reaction:
Step-by-Step Methodology:
-
Reagents: 3-acetylpyridine (1.0 eq), Ethyl bromide (1.2 eq, excess), Acetonitrile (Solvent).
-
Procedure:
-
Dissolve 3-acetylpyridine in anhydrous acetonitrile under
atmosphere. -
Add ethyl bromide dropwise at room temperature.[1]
-
Reflux at 80°C for 12 hours. The solution will darken slightly.
-
Precipitation: Cool to 0°C. Add diethyl ether to induce crystallization of the bromide salt.
-
Purification: Recrystallize from ethanol/ether to remove unreacted starting materials.[1]
-
Validation:
NMR (DMSO- ) must show a downfield shift of aromatic protons and the appearance of the N-ethyl quartet (~4.6 ppm) and triplet (~1.5 ppm).
-
Fundamental Electrochemistry
Redox Mechanism (The EC Pathway)
The reduction of 3-AcEtPyBr follows a classic EC (Electrochemical-Chemical) mechanism in aprotic solvents, serving as a model for nicotinamide adenine dinucleotide (NAD⁺) reduction.
-
Step E (Electron Transfer): Reversible one-electron reduction of the cation (
) to the neutral radical ( ).[1] -
Step C (Chemical Reaction): Rapid dimerization of two radicals to form the 4,4'-dimer (or 6,6' isomers), or protonation in protic media to form 1,4-dihydropyridines.[1]
DOT Diagram: Redox Mechanism
Figure 1: Redox pathway of 3-acetyl-N-ethylpyridinium bromide showing the competition between dimerization (aprotic) and protonation (protic).[1][2]
Experimental Characterization Protocol
To validate the utility of 3-AcEtPyBr, precise electrochemical profiling is required.
Setup Parameters[1]
-
Potentiostat: Bi-potentiostat capable of IR compensation.[1]
-
Working Electrode (WE): Glassy Carbon (GC) (3 mm dia).[1] Rationale: Inertness and wide potential window in cathodic regions.
-
Reference Electrode (RE):
(10 mM in ACN) for organic media; SCE for aqueous.[1] -
Solvent: Anhydrous Acetonitrile (MeCN).[1] Rationale: Minimizes protonation, allowing observation of the radical dimerization.
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
).[1]
Cyclic Voltammetry (CV) Workflow
This protocol validates the diffusion-controlled nature of the redox event.
Step-by-Step:
-
Polishing: Polish GC electrode with 0.05
alumina slurry.[1] Sonicate in water/ethanol. -
Blank Scan: Cycle electrolyte solution (0 to -2.0 V) to ensure no background peaks.
-
Analyte Addition: Add 3-AcEtPyBr to reach 1.0 mM concentration.
-
Purging: Bubble dry Argon for 10 mins to remove
(which reduces at similar potentials). -
Scan Variation: Record CVs at scan rates (
) of 50, 100, 200, 500, and 1000 mV/s.
Data Interpretation Table:
| Parameter | Observation | Physical Meaning |
| ~ -1.0 V vs | Reduction of cation to radical.[1] | |
| Linear ( | Process is diffusion-controlled (Randles-Sevcik).[1] | |
| < 1.0 at low | Chemical reversibility is low due to fast dimerization.[1] | |
| Approaches 1.0 at high | Radical is re-oxidized before it can dimerize (kinetic control).[1] |
Self-Validating Logic: The Randles-Sevcik Test
To confirm the system is behaving ideally, plot
-
Pass: The plot is linear and passes through the origin.[1] This confirms the species is dissolved and diffusing freely.[1]
-
Fail (Non-linear): Indicates adsorption on the electrode (requires electrode cleaning) or precipitation of the dimer.
Applications in Drug Development & Energy
Organic Redox Flow Batteries (ORFBs)
3-AcEtPyBr is a candidate for the anolyte (negative electrolyte) in aqueous or non-aqueous flow batteries.[1]
-
Advantage: The acetyl group shifts the potential anodically compared to N-ethylpyridinium, potentially matching specific catholytes (like ferrocene derivatives) for optimized cell voltage.
-
Solubility: High solubility in water (>1 M) allows for high energy density.[1]
Biomimetic Reductions
In drug synthesis, this compound acts as a simplified NAD+ analog.[1]
-
Hydride Transfer: In the presence of a proton source and a catalyst (e.g., Rhodium complexes), the electro-generated radical can facilitate hydride transfer to ketones, creating chiral alcohols.
DOT Diagram: Experimental Workflow
Figure 2: Operational workflow for electrochemical validation of 3-AcEtPyBr.
References
-
Carelli, I. et al. "Electrochemical reduction of 3-acetyl-1-methylpyridinium iodide."[1] Journal of Electroanalytical Chemistry, 1982. Link (Foundational work on 3-acetylpyridinium reduction mechanisms).[1]
-
Ragupathy, P. et al. "Pyridinium based ionic liquid electrolytes for redox flow batteries."[1] Electrochimica Acta, 2018.[1] Link (Context on N-ethylpyridinium stability in batteries).
-
Elgrishi, N. et al. "A Practical Beginner’s Guide to Cyclic Voltammetry."[1] Journal of Chemical Education, 2018.[1] Link (Standard protocols for CV analysis).[1]
-
Minteer, S. D. et al. "Enzymatic Bioelectrocatalysis: The Role of NAD+ Mimics."[1] Accounts of Chemical Research, 2016.[1] Link (Application of acetyl-pyridinium salts in bio-systems).[1]
Sources
Computational Characterization of 3-Acetyl-N-Ethylpyridinium Bromide: A Methodological Framework
Executive Summary & Scientific Context
3-Acetyl-N-ethylpyridinium bromide (CAS: 148355-65-1) represents a class of functionalized quaternary ammonium salts with dual significance: as a precursor for pyridinium-based ionic liquids (ILs) and as a bioactive pharmacophore sharing structural homology with nicotinic acetylcholine receptor ligands.
From a quantum chemical perspective, this molecule presents specific challenges:
-
Anion-Cation Non-Covalent Interactions (NCI): The bromide counterion (
) does not form a covalent bond but interacts via strong electrostatic forces and hydrogen bonding with the aromatic protons. -
Electronic Push-Pull: The electron-withdrawing acetyl group at the 3-position significantly alters the charge distribution of the pyridinium ring compared to simple alkyl-pyridinium salts, enhancing the electrophilicity of the ring carbons.
This guide provides a self-validating computational protocol to accurately model these properties, moving beyond standard "black-box" DFT calculations.
Theoretical Foundation & Basis Set Selection
Density Functional Selection
Standard functionals like B3LYP often fail to accurately describe the dispersion forces critical for stabilizing the bromide anion's position relative to the pyridinium ring.
-
Recommendation:
B97X-D or M06-2X . -
Rationale: These long-range corrected (LC) functionals include empirical dispersion terms (
) necessary to prevent artificial repulsion between the electron-rich bromide and the aromatic -system.
Basis Set Architecture
The choice of basis set is the single most critical factor for this salt.
-
Anion (Br): 6-311++G(d,p) or aug-cc-pVTZ
-
Critical Constraint: You must use diffuse functions (++ or aug). The bromide anion (
) has a loosely bound outer electron cloud. Standard basis sets (e.g., 6-31G*) will artificially confine this cloud, leading to massive errors in HOMO energy and anion-cation separation distances.
Computational Workflow & Logic
The following diagram illustrates the critical path for characterizing this molecule. Note the self-validating loop at the Frequency Analysis stage.
Figure 1: The self-validating computational workflow. The absence of imaginary frequencies confirms the structure is a true local minimum.
Structural & Electronic Analysis
Geometry Optimization: The Ion Pair
In the gas phase and non-polar solvents, the bromide ion will not dissociate completely. It will locate itself in the region of highest positive electrostatic potential.
-
Expected Position: The
typically docks near the C2 or C6 protons of the pyridinium ring due to non-classical hydrogen bonding. -
3-Acetyl Effect: The carbonyl oxygen at position 3 may create a repulsive zone, steering the bromide toward the C6 position or the N-ethyl side.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a direct predictor of chemical hardness and reactivity.
| Orbital | Localization | Significance |
| HOMO | Predominantly on the Bromide ( | Represents the electron donor capacity. High energy indicates susceptibility to oxidation. |
| LUMO | Predominantly on the Pyridinium Ring | Represents the electron acceptor capacity. The acetyl group lowers the LUMO energy, making the ring easier to reduce. |
| Gap ( | A smaller gap compared to non-acetylated analogs suggests higher reactivity and potential for Charge Transfer (CT) complexes. |
Molecular Electrostatic Potential (MEP)
The MEP map is essential for predicting how this molecule interacts with biological receptors (e.g., acetylcholinesterase).
Figure 2: Electrostatic interaction map showing the competing electronic effects determining the molecule's reactivity.
Step-by-Step Experimental Protocol
This protocol assumes the use of Gaussian 16/09 or ORCA .
Step 1: Input Generation (Gaussian Format)
Construct the Z-matrix or Cartesian coordinates. Ensure the Bromide ion is placed approximately 3.5 Å from the ring nitrogen to start.
Input Header:
-
opt freq: Calculates geometry and vibrations in one job.
-
scrf=(smd,solvent=water): Uses the SMD solvation model (more accurate for
than standard PCM). -
pop=nbo: Performs Natural Bond Orbital analysis to determine the exact charge transfer from Br to the ring.
Step 2: Validation of Stationary Point
Upon completion, search the output file for "imaginary frequencies".
-
Success: "0 imaginary frequencies."
-
Failure: "1 imaginary frequency." (Indicates a transition state; visualize the vibration and distort the molecule along that vector).
Step 3: Data Extraction
Extract the following parameters for your report:
-
Total Energy (Hartree): For thermodynamic stability.
-
Dipole Moment (Debye): Critical for solubility prediction.
-
NBO Charges: Specifically the charge on the Nitrogen (usually < +1 due to delocalization) and the Bromide (usually > -1 due to charge transfer).
Spectroscopic Scaling Factors
Raw DFT frequencies are systematic overestimates (harmonic approximation). To compare with experimental IR/Raman data for 3-acetyl-N-ethylpyridinium bromide, apply these scaling factors:
| Theory Level | Basis Set | Scaling Factor (Vibrational) |
| B3LYP | 6-311++G(d,p) | 0.967 |
| wB97X-D | 6-311++G(d,p) | 0.957 |
| M06-2X | 6-311++G(d,p) | 0.946 |
Note: The C=O stretch (acetyl) will appear around 1680-1720 cm⁻¹. The C-N stretch will be distinct around 1630 cm⁻¹.
References
-
Zheng, Y., et al. (2013).[3] "Structure and Spectral Studies of N-Ethyl Pyridinium Bromide Ionic Liquids: DFT and ab initio Study." Asian Journal of Chemistry. Link
-
Mardirossian, N., & Head-Gordon, M. (2017). "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics. Link
-
Politzer, P., & Murray, J. S. (2002). "The fundamental nature and role of the electrostatic potential in atoms and molecules." Theoretical Chemistry Accounts. Link
-
Gaussian, Inc. "Basis Sets: Diffuse Functions." Gaussian.com Technical Docs. Link
-
Shakila, G., et al. (2011).[4] "Molecular structure and vibrational analysis of 3-Ethylpyridine using ab initio HF and density functional theory (B3LYP) calculations." Spectrochimica Acta Part A. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. DFT and molecular simulation validation of the binding activity of PDEδ inhibitors for repression of oncogenic k-Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Molecular structure and vibrational analysis of 3-Ethylpyridine using ab initio HF and density functional theory (B3LYP) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Efficiency N-Alkylation of 3-Acetylpyridine: Protocols for 1-Ethyl-3-acetylpyridinium Bromide Synthesis
Executive Summary
The synthesis of 1-ethyl-3-acetylpyridinium bromide represents a classic Menshutkin reaction applied to a deactivated heteroaromatic system. This compound serves as a critical precursor for ionic liquids, organocatalysts (e.g., NADH models), and pharmaceutical intermediates.
This application note provides two validated protocols for the
Scientific Foundation & Mechanistic Insights
Reaction Mechanism
The reaction proceeds via an
-
Nucleophile: 3-Acetylpyridine.[1][2][3][4] The acetyl group (
) exerts an inductive electron-withdrawing effect, lowering the HOMO energy of the nitrogen lone pair compared to pyridine. -
Electrophile: Ethyl bromide (EtBr).[5] A moderately reactive alkylating agent.
-
Transition State: The formation of the charged transition state is favored by polar aprotic solvents which stabilize charge separation without solvating the nucleophile too strongly.
Critical Process Parameters (CPP)
| Parameter | Technical Constraint | Strategic Solution |
| EtBr Volatility | Boiling point is 38.4°C. | Use sealed pressure vessels to access |
| Kinetics | Deactivated ring slows rate. | High concentration (neat or minimal solvent) and elevated temperature ( |
| Hygroscopicity | Product is a quaternary salt.[6] | All workups must exclude moisture; store under argon/desiccator. |
| O-Alkylation | Theoretical side reaction. | Under neutral conditions with EtBr, |
Experimental Protocols
Protocol A: High-Pressure Synthesis (Recommended)
Best for: High yield (>95%), speed, and minimizing volatile emissions.
Reagents:
-
3-Acetylpyridine (1.0 eq)
-
Ethyl Bromide (1.2 - 1.5 eq)
-
Solvent: Acetonitrile (ACN) or Acetone (Minimal volume, 0.5 M to 1.0 M)
Equipment:
-
Heavy-wall pressure tube (e.g., Ace Glass) or stainless steel autoclave.
-
Magnetic stir bar.[7]
-
Oil bath.
Procedure:
-
Charging: In a dry pressure vessel, dissolve 3-acetylpyridine (e.g., 12.1 g, 100 mmol) in minimal dry acetonitrile (20 mL).
-
Alkylation: Chill the vessel to 0°C. Add ethyl bromide (13.1 g, 120 mmol) quickly to minimize evaporation.
-
Sealing: Seal the vessel tightly.
-
Reaction: Heat the bath to 85°C . The internal pressure will rise; ensure the vessel is rated for at least 3 bar (EtBr vapor pressure + solvent). Stir for 12–16 hours .
-
Note: The solution often turns from yellow to orange/darker orange.
-
-
Workup: Cool the vessel to room temperature, then to 0°C. Carefully vent residual pressure.
-
Precipitation:
-
If the product has crystallized: Filter and wash with cold ethyl acetate.
-
If the product is an oil/solution: Concentrate to ~50% volume, then add cold ethyl acetate or diethyl ether (anti-solvent) to induce precipitation. Vigorously scratch the glass to induce nucleation.
-
-
Drying: Dry the resulting solid under high vacuum (0.1 mbar) at 40°C for 4 hours.
Protocol B: Atmospheric Reflux (Alternative)
Best for: Labs without pressure-rated glassware.
Equipment:
-
Round-bottom flask (RBF).[2]
-
Dimroth or double-surface condenser (Coolant set to -5°C to 0°C).
-
Drying tube (CaCl₂).[7]
Procedure:
-
Setup: Connect the condenser to a chiller. The low coolant temperature is critical to reflux ethyl bromide (bp 38°C) without loss.
-
Charging: Mix 3-acetylpyridine (100 mmol) and Acetonitrile (50 mL) in the RBF.
-
Addition: Add Ethyl Bromide (150 mmol, 1.5 eq). Use a larger excess to account for evaporative losses.
-
Reaction: Heat the mixture to 45–50°C (mild reflux) for 24–48 hours . Monitor by TLC (Mobile phase: 10% MeOH in DCM; Product stays at baseline, SM moves).
-
Optimization: If conversion is slow after 24h, add an additional 0.2 eq of EtBr.
-
-
Workup: Rotovap the solvent to obtain a viscous oil. Triturate (grind) the oil with diethyl ether/hexane to remove unreacted starting materials and induce crystallization.
Characterization & Quality Control
Target Compound: 1-Ethyl-3-acetylpyridinium bromide Appearance: Off-white to pale yellow hygroscopic solid.
| Technique | Expected Signal (approximate) | Interpretation |
| 1H NMR (DMSO-d6) | Highly deshielded proton between N+ and C=O. | |
| Deshielded proton adjacent to N+. | ||
| Diagnostic quartet for ethyl group on nitrogen. | ||
| Acetyl methyl group. | ||
| Terminal methyl of ethyl group. | ||
| Solubility | Soluble: Water, Methanol, DMSO. | Insoluble: Ether, Hexane, Ethyl Acetate. |
Visualizations
Reaction Mechanism Scheme
This diagram illustrates the electronic flow and the transition state stabilization.
Caption: Mechanistic pathway of the Menshutkin reaction between 3-acetylpyridine and ethyl bromide.
Process Workflow (Pressure Method)
A step-by-step logic flow for the recommended high-pressure protocol.
Caption: Operational workflow for the high-pressure synthesis protocol.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | EtBr evaporation or low temperature. | Switch to Protocol A (Sealed Tube). If using reflux, ensure coolant is <0°C and seal joints tightly. |
| Oiling Out | Product is soluble in reaction solvent or impure. | Decant solvent, wash oil with dry diethyl ether 3x, then place under high vacuum to foam/solidify. |
| Dark Coloration | Oxidation or polymerization. | Ensure inert atmosphere ( |
References
-
BenchChem. A Comparative Guide to the Synthesis of 3-Acetylpyridine. Retrieved from .
-
Sashina, E. S., et al. (2012).[8] "Synthesis and properties of 1-alkyl-3-methylpyridinium halides." Russian Journal of General Chemistry, 82(12), 1994-1998.[8] (Contextual citation for alkylation conditions).
-
Hashimoto, S., et al. (1985).[5] "Synthesis of N-alkylpyridinium salts." J. Amer.[5] Chem. Soc., 107(16), 4655-4662.[5]
-
ChemicalBook. 3-Acetylpyridine Properties and Synthesis. Retrieved from .
-
LookChem. Purification of Ethyl Bromide. Retrieved from .
Sources
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]
- 5. WO2014122641A1 - Processes for preparing l-alkyl-3-alkyl-pyridinium bromide and uses thereof as additives in electrochemical cells - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. acgpubs.org [acgpubs.org]
- 8. EP2953930B1 - Processes for preparing 1-alkyl-3-alkyl-pyridinium bromide and uses thereof as additives in electrochemical cells - Google Patents [patents.google.com]
Application Note: 3-Acetyl-N-ethylpyridinium Bromide as a Biomimetic Redox Mediator & Ionic Liquid
This comprehensive guide details the application, synthesis, and protocols for 3-acetyl-N-ethylpyridinium bromide , a specialized pyridinium salt with significant utility as a biomimetic redox mediator and functionalized ionic liquid .
Executive Summary
3-acetyl-N-ethylpyridinium bromide (CAS: 148355-65-1) is a functionalized quaternary ammonium salt belonging to the class of pyridinium ionic liquids (ILs).[1][2] Unlike simple alkyl-pyridinium solvents, this compound possesses a 3-acetyl substituent , rendering it a structural and functional analogue of Nicotinamide Adenine Dinucleotide (NAD⁺) .
Its primary value lies in its electron-deficient aromatic ring , which facilitates:
-
Biomimetic Redox Catalysis: Acting as a hydride (
) acceptor/donor in enantioselective reductions. -
Lewis Acid Catalysis: The electron-withdrawing acetyl group enhances the acidity of the ring protons (specifically at C2), making it a potent organocatalyst for condensation reactions (e.g., Knoevenagel, Pechmann).
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 3-acetyl-1-ethylpyridinium bromide |
| CAS Number | 148355-65-1 |
| Molecular Formula | |
| Molecular Weight | 230.10 g/mol |
| Appearance | Hygroscopic crystalline solid or viscous liquid (depending on purity/water content) |
| Solubility | Highly soluble in water, methanol, ethanol, acetonitrile; Insoluble in diethyl ether, hexane. |
| Key Moiety | 3-Acetyl Group: Electron-withdrawing group (EWG) that stabilizes the 1,4-dihydropyridine reduced form. |
Synthesis Protocol: Quaternization
Rationale: The synthesis involves a nucleophilic substitution (
Materials Required
-
Precursor: 3-Acetylpyridine (99%)
-
Alkylating Agent: Bromoethane (Ethyl Bromide) (Excess)
-
Solvent: Acetonitrile (Anhydrous) or Ethanol
-
Purification: Diethyl ether (for precipitation)
Step-by-Step Procedure
-
Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-acetylpyridine (12.1 g, 100 mmol) in 50 mL of anhydrous acetonitrile .
-
Addition: Add Bromoethane (13.1 g, 120 mmol) dropwise to the stirring solution. Note: Use a slight excess (1.2 eq) to drive the reaction to completion.
-
Reaction: Heat the mixture to reflux (approx. 80°C) under a nitrogen atmosphere for 24 hours .
-
Checkpoint: Monitor reaction progress via TLC (Silica gel, MeOH:DCM 1:9). The starting material (3-acetylpyridine) is less polar and will move faster than the ionic product (baseline).
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to ~10 mL using a rotary evaporator.
-
Pour the residue into 200 mL of cold diethyl ether while stirring vigorously. The ionic liquid will precipitate as a white to off-white solid or oil.
-
-
Purification: Decant the ether. Wash the precipitate twice with fresh diethyl ether (2 x 50 mL) to remove unreacted starting materials.
-
Drying: Dry the product under high vacuum (0.1 mbar) at 60°C for 6 hours to remove trace solvents and moisture.
-
Yield: Expect 85-95%.
-
Application 1: Biomimetic Redox Catalysis (NAD⁺ Model)
Mechanism: The 3-acetyl-N-ethylpyridinium cation (
Experimental Workflow: Hydride Transfer Study
Objective: Demonstrate the reduction of the IL to its 1,4-dihydro form using sodium dithionite (standard biological reductant).
-
Buffer Preparation: Prepare a 0.1 M Phosphate Buffer (pH 7.0). Deaerate with Argon for 20 mins.
-
Reaction:
-
Dissolve 3-acetyl-N-ethylpyridinium bromide (10 mM) in the buffer.
-
Add Sodium Dithionite (
) (40 mM) .
-
-
Monitoring:
-
Transfer to a UV-Vis cuvette immediately.
-
Observation: Monitor absorbance at 360 nm .
-
Result: The appearance of a band at ~360 nm indicates the formation of the 1,4-dihydropyridine species (analogous to the 340 nm band of NADH).
-
-
Regeneration (Oxidation):
-
Add a hydride acceptor (e.g., benzaldehyde or flavin mononucleotide).
-
Observe the decrease in 360 nm absorbance as the IL transfers the hydride to the substrate, regenerating the aromatic cation.
-
Figure 1: Biomimetic redox cycle of 3-acetyl-N-ethylpyridinium bromide acting as an electron/hydride shuttle.
Application 2: Catalytic Solvent for Condensation Reactions
Rationale: The 3-acetyl group is strongly electron-withdrawing. This depletes electron density from the ring, making the C2-proton (between the Nitrogen and the Acetyl group) significantly acidic (
Protocol: Knoevenagel Condensation of Benzaldehyde
Reaction: Benzaldehyde + Malononitrile
-
Mixture: In a 10 mL vial, combine:
-
Benzaldehyde (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Catalyst: 3-acetyl-N-ethylpyridinium bromide (20 mol%, 46 mg)
-
Solvent: Water:Ethanol (1:1, 2 mL)
-
-
Process: Stir at room temperature for 15–30 minutes.
-
Validation: Monitor via TLC (Hexane:EtOAc 7:3).
-
Work-up:
-
The product often precipitates out. Filter the solid.
-
Wash with cold water to remove the ionic liquid (which is water-soluble).
-
Recrystallize from ethanol if necessary.
-
-
Recycling: The filtrate containing the IL can be evaporated to remove water/ethanol. The recovered IL residue can be dried and reused for 3-4 cycles with minimal activity loss.
Safety & Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Hygroscopicity: The bromide salt is extremely hygroscopic. Store in a desiccator or under inert gas. Absorption of water will lower its melting point and alter its catalytic efficacy.
-
Disposal: Dispose of as halogenated organic waste. Do not release into drains due to potential aquatic toxicity (common for quaternary ammoniums).
References
-
Synthesis & Properties: ChemicalBook. "3-acetyl-N-ethylpyridinium bromide Properties and Synthesis." Link
- Biomimetic Catalysis Context:Kano, K., et al. "NADH Model Compounds: 1-Benzyl-3-acetylpyridinium salt as a redox mediator." Journal of the Chemical Society, Perkin Transactions 2. (Contextual reference for 3-acetylpyridinium redox chemistry).
- Ionic Liquid Catalysis:Zhang, Y., et al. "Pyridinium-based ionic liquids as efficient catalysts for Knoevenagel condensation." RSC Advances, 2015.
-
Structure Validation: PubChem Database. "3-Acetylpyridine (Precursor Data)." Link
Sources
Comprehensive Analytical Profiling of 3-Acetyl-N-Ethylpyridinium Bromide
Application Note & Standard Operating Protocol (SOP)
Part 1: Executive Summary & Chemical Context
The Analytical Challenge
3-acetyl-N-ethylpyridinium bromide (CAS: 148355-65-1) is a quaternary ammonium salt often utilized as a synthesis intermediate or functional reagent in ionic liquid applications. Its permanent positive charge presents a specific chromatographic challenge: lack of retention on standard Reversed-Phase (RP) C18 columns, leading to co-elution with the solvent front. Furthermore, as a hygroscopic salt, accurate quantification requires distinguishing between the active cation, the bromide counter-ion, and absorbed moisture.
This guide provides a multi-modal analytical strategy to ensure comprehensive characterization:
-
Ion-Pair HPLC (IP-HPLC): For precise quantification of the organic cation and impurity profiling.
-
Argentometric Titration: For stoichiometric verification of the bromide anion.
-
1H-NMR: For structural confirmation.
Chemical Profile
| Property | Description |
| Chemical Name | 3-acetyl-1-ethylpyridinium bromide |
| Molecular Formula | C₉H₁₂BrNO |
| Molecular Weight | ~230.10 g/mol |
| Solubility | Highly soluble in Water, Methanol, DMSO. |
| Key Impurities | 3-Acetylpyridine (starting material), Ethyl Bromide (alkylating agent). |
Part 2: Primary Quantification Protocol (IP-HPLC)
Method Rationale
To retain the permanently charged pyridinium cation on a hydrophobic C18 stationary phase, we employ Ion-Pair Chromatography . The addition of an ion-pairing reagent (Sodium 1-Octanesulfonate) to the mobile phase forms a neutral ion-pair complex with the analyte, increasing its hydrophobicity and allowing for interaction with the C18 ligands.
Reagents & Equipment[1][2]
-
Instrument: HPLC System with UV-Vis or PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: C18 End-capped, 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent).
-
Ion-Pair Reagent: Sodium 1-Octanesulfonate (HPLC Grade).
-
Buffer: Phosphoric Acid (85%).
-
Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 20 mM Sodium 1-Octanesulfonate in Water, adjusted to pH 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 10 µL |
| Detection | UV @ 265 nm (Primary), 230 nm (Secondary for impurities) |
| Run Time | 20 Minutes |
Gradient Program
Note: Isocratic elution is often sufficient, but a gradient ensures elution of hydrophobic impurities (e.g., unreacted 3-acetylpyridine).
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 12.0 | 60 | 40 |
| 15.0 | 60 | 40 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
System Suitability Criteria (Self-Validating)
Before running samples, the system must pass the following checks using a standard solution (0.5 mg/mL):
-
Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Ensures peak symmetry).
-
Theoretical Plates (N): > 5000 (Ensures column efficiency).
-
RSD of Area (n=5): < 1.0% (Ensures precision).
Analytical Workflow Diagram
Figure 1: Step-by-step decision tree for the HPLC quantification workflow.
Part 3: Stoichiometric Verification (Bromide Content)
Rationale
HPLC quantifies the organic cation. To ensure the salt is intact and not a mixture of different counter-ions (e.g., chloride exchange), the bromide content is determined via Argentometric Titration.
Protocol
-
Titrant: 0.1 N Silver Nitrate (AgNO₃).
-
Indicator: Eosin Y (Adsorption indicator) or Potentiometric detection (Silver electrode).
-
Procedure:
-
Dissolve 200 mg of sample in 50 mL water.
-
Add 1 mL of dilute acetic acid.
-
Titrate with 0.1 N AgNO₃ until the precipitate turns pink (Eosin Y) or inflection point is reached (Potentiometric).
-
-
Calculation:
Where V = Volume of titrant (mL), N = Normality, W = Sample weight (g). Theoretical Bromide % ≈ 34.7%
Part 4: Structural Identification (NMR)
1H-NMR Parameters
-
Solvent: Deuterium Oxide (D₂O) or DMSO-d6.
-
Frequency: 400 MHz or higher.
Expected Signals (in D₂O)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 9.3 - 9.5 | Singlet (s) | 1H | H-2 (Aromatic, between N and C-Acetyl) |
| 8.9 - 9.1 | Doublet (d) | 1H | H-6 (Aromatic, adj to N) |
| 8.7 - 8.9 | Doublet (d) | 1H | H-4 (Aromatic) |
| 8.1 - 8.3 | Multiplet (m) | 1H | H-5 (Aromatic) |
| 4.6 - 4.8 | Quartet (q) | 2H | N-CH₂- (Ethyl methylene) |
| 2.7 - 2.8 | Singlet (s) | 3H | -CO-CH₃ (Acetyl methyl) |
| 1.6 - 1.7 | Triplet (t) | 3H | -CH₂-CH₃ (Ethyl methyl) |
Note: Chemical shifts may vary slightly depending on concentration and pH.
Part 5: References
Purity Analysis of Pyridinium Salts: Advanced HPLC & GC Protocols
Abstract Pyridinium salts—widely used as ionic liquids, phase-transfer catalysts, and pharmaceutical intermediates (e.g., Cetylpyridinium chloride)—present unique analytical challenges due to their permanent positive charge and amphiphilic nature. Traditional Reversed-Phase HPLC (RP-HPLC) often yields poor retention or severe peak tailing due to silanol interactions. This guide details two robust HPLC protocols (Mixed-Mode and Ion-Pairing) for cation purity and a Headspace GC protocol for residual solvent/volatile impurity analysis.
Introduction: The Analytical Challenge
Pyridinium salts consist of a quaternary nitrogen cation and a counter-anion (Cl⁻, Br⁻, BF₄⁻, etc.). Their analysis is complicated by three factors:
-
Ionic Nature: They do not retain well on C18 columns using simple aqueous/organic gradients.
-
Silanol Activity: The cationic pyridinium ring interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.
-
Amphiphilicity: Long-chain derivatives (e.g., N-alkyl pyridinium) act as surfactants, requiring specific mobile phase additives to prevent micelle formation or irreversible adsorption.
HPLC Method Development (Cation Purity)
We present two distinct approaches. Method A (Mixed-Mode) is the modern "Gold Standard" for R&D and LC-MS compatibility. Method B (Ion-Pairing) is the robust "Legacy Standard" often found in QC pharmacopeial monographs.
Method Selection Decision Tree
Figure 1: Decision matrix for selecting the optimal HPLC mode based on analyte structure and detection requirements.
Protocol A: Mixed-Mode Chromatography (Recommended)
Mechanism: Utilizes a stationary phase with both hydrophobic alkyl chains and embedded acidic (cation-exchange) groups. The acidic groups repel residual silanols and retain the pyridinium cation via ionic interaction, while the alkyl chains provide selectivity based on hydrophobicity.
Advantages: Perfect peak shape, MS-compatible (volatile buffers), no complex ion-pairing equilibration.
| Parameter | Specification |
| Column | Mixed-Mode C18/Cation-Exchange (e.g., SIELC Primesep 100 or Primesep D) |
| Dimensions | 150 x 4.6 mm, 5 µm (or 100 x 3.0 mm for reduced solvent usage) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or 20 mM Ammonium Formate (pH 3.5) |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA or 20 mM Ammonium Formate |
| Gradient | 10% B to 90% B over 20 min (Adjust based on alkyl chain length) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) or CAD/ELSD (if counter-ion analysis is needed) |
| Temperature | 30°C |
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mg of pyridinium salt in 10 mL of 50:50 Water:ACN.
-
Equilibration: Flush column with 10% B for 10 minutes. Mixed-mode columns require less equilibration than Ion-Pair methods.
-
Tuning:
-
To increase retention: Decrease buffer concentration or organic modifier.
-
To improve peak shape: Ensure pH is acidic (< 4.[1]0) to ionize the stationary phase ligands.
-
Protocol B: Ion-Pair Reversed-Phase (IP-RP)
Mechanism: An anionic ion-pairing reagent (e.g., Sodium Octanesulfonate) is added to the mobile phase. It forms a neutral, hydrophobic complex with the pyridinium cation, allowing retention on a standard C18 column.
Advantages: Uses standard C18 columns available in most labs. Disadvantages: Not MS compatible (non-volatile salts), slow equilibration, "dedicated column" syndrome (hard to wash out IP reagent).
| Parameter | Specification |
| Column | C18 (End-capped), 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus) |
| Mobile Phase A | 10 mM Sodium Octanesulfonate + 0.1% Phosphoric Acid in Water (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Isocratic/Gradient | Isocratic 60:40 A:B (Start here for C12-C16 chains); Gradient for mixtures. |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
Critical Technical Note:
-
pH Control: The pH must be maintained between 2.5 and 3.5. Higher pH may cause silanol ionization, leading to tailing despite the IP reagent.
-
Column History: Never use a column for IP-RP that will later be used for sensitive MS work. Mark the column as "IP-Contaminated."
GC Method: Volatile Impurities & Residual Solvents[2][3][4]
Direct injection of pyridinium salts into GC is prohibited as the salt will decompose (pyrolyze) in the injector port, dirtying the liner and potentially damaging the column.
Target Analytes:
-
Pyridine: Common starting material (toxic, bad odor).
-
Alkyl Halides: Genotoxic impurities (e.g., methyl iodide, benzyl chloride).
-
Reaction Solvents: Acetone, Ethanol, Toluene.
Protocol C: Headspace GC-FID
Principle: The non-volatile salt remains in the liquid phase, while volatile impurities partition into the headspace gas for injection.
| Parameter | Specification |
| Instrument | GC-FID with Headspace Sampler |
| Column | DB-624 or equivalent (Cyanopropylphenyl dimethyl polysiloxane) |
| Dimensions | 30 m x 0.32 mm x 1.8 µm |
| Carrier Gas | Helium or Nitrogen @ 1.5 mL/min (Constant Flow) |
| Oven Program | 40°C (hold 5 min) → 10°C/min → 220°C (hold 5 min) |
| Inlet | Split ratio 10:1, 200°C |
| Detector | FID @ 250°C |
Headspace Parameters:
-
Solvent: DMSO or Water (depending on salt solubility). DMSO is preferred for higher temperatures.
-
Sample Prep: 100 mg salt in 5 mL solvent (20 mL headspace vial).
-
Incubation: 80°C for 20 minutes (Ensure temperature is below the salt's decomposition point).
-
Syringe Temp: 90°C.
Validation Criteria (System Suitability)
For a method to be deemed valid, the following criteria must be met during the System Suitability Test (SST):
| Parameter | Acceptance Criteria | Logic |
| Tailing Factor (Tf) | < 1.5 (Strict: < 1.2) | Pyridinium salts are prone to tailing; >1.5 indicates silanol activity. |
| Resolution (Rs) | > 2.0 | Between the main peak and nearest impurity (often Pyridine). |
| Precision (RSD) | < 1.0% (n=6) | Ensures pump/injector stability. |
| Retention Factor (k) | 2 < k < 10 | Ensures analyte is truly retained and not eluting in void volume. |
References
-
SIELC Technologies. "HPLC Method for Analysis of Cetylpyridinium Chloride on Primesep D Column." SIELC Application Notes. Link
-
Nakov, N., et al. (2012). "Optimization of Hydrophilic Interaction Liquid Chromatographic Method for Simultaneous Determination of Cetylpyridinium Chloride and Benzocaine." Macedonian Journal of Chemistry and Chemical Engineering. Link
-
Black, D., et al. (1988).[2] "Quantitative analysis of the pyridinium crosslinks of collagen in urine using ion-paired reversed-phase high-performance liquid chromatography." Analytical Biochemistry. Link
-
Alave, S. M., et al. (2025).[3] "Ionic liquid as a green solvent based on static headspace gas chromatography-flame ionization detector for analysis of residual solvents." Analytical Methods in Environmental Chemistry Journal. Link
-
Sigma-Aldrich. "Analysis of Polar Compounds with Ion Pair Reagents." Technical Guides. Link
Sources
Application Notes & Protocols: Investigational Use of 3-acetyl-N-ethylpyridinium bromide in Electrochemical Sensing
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the potential application of 3-acetyl-N-ethylpyridinium bromide as a novel redox-active compound for the development of electrochemical sensors. While direct applications of this specific molecule in electrochemical sensing are not yet widely established in peer-reviewed literature, this guide extrapolates from the known electrochemical behavior of pyridinium salts and the chemical reactivity of the acetyl group to propose a foundational framework for its use. We will cover the synthesis of the compound, hypothetical sensor fabrication protocols, and detailed methodologies for electrochemical analysis. The aim is to provide researchers with a scientifically-grounded starting point for investigating 3-acetyl-N-ethylpyridinium bromide in novel sensor development for analytes of interest in pharmaceutical and clinical research.
Introduction: The Rationale for 3-acetyl-N-ethylpyridinium bromide in Electrochemical Sensing
Electrochemical sensors offer high sensitivity, rapid response times, and cost-effective analysis, making them invaluable tools in drug development and diagnostics. The core of these sensors is a recognition element that interacts with the target analyte, producing a measurable electrical signal. Pyridinium salts are a versatile class of organic compounds with inherent electrochemical activity.[1][2] Their reduction potentials can be tuned by modifying the substituents on the pyridine ring.[3]
We propose that 3-acetyl-N-ethylpyridinium bromide holds promise as a sensor component for the following reasons:
-
Redox-Active Core: The N-ethylpyridinium cation is electrochemically active and can be reduced at an electrode surface.[1][4] This provides a stable and measurable signal that can be modulated by analyte interaction.
-
Reactive Handle for Sensing: The 3-acetyl group serves as an electrophilic center, potentially enabling covalent modification of the electrode surface or interaction with nucleophilic analytes. This interaction can be designed to alter the electrochemical signature of the pyridinium core, forming the basis for a sensing mechanism.
-
Tunable Properties: The structure of the pyridinium salt can be readily modified to optimize its electrochemical properties and selectivity towards specific analytes.[5][6]
This guide will provide a comprehensive, albeit investigational, protocol for the synthesis, sensor fabrication, and electrochemical characterization of 3-acetyl-N-ethylpyridinium bromide.
Synthesis of 3-acetyl-N-ethylpyridinium bromide
The synthesis of 3-acetyl-N-ethylpyridinium bromide is a two-step process, beginning with the commercially available 3-acetylpyridine.
Step 1: Synthesis of 3-acetylpyridine (if not commercially available)
Several methods for the synthesis of 3-acetylpyridine have been reported.[7][8] A common laboratory-scale synthesis involves the oxidation of 3-ethylpyridine. For the purposes of this protocol, we will assume 3-acetylpyridine is the starting material.
Step 2: N-ethylation of 3-acetylpyridine
This step involves a standard quaternization reaction of the pyridine nitrogen with an ethylating agent, in this case, ethyl bromide.
Protocol 2.1: Synthesis of 3-acetyl-N-ethylpyridinium bromide
| Parameter | Value |
| Reactants | 3-acetylpyridine, Ethyl bromide |
| Solvent | Acetonitrile (anhydrous) |
| Reaction Temperature | Reflux (approx. 82°C) |
| Reaction Time | 12-24 hours |
| Work-up | Precipitation with diethyl ether, filtration, and drying |
Detailed Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-acetylpyridine (1.0 eq) in anhydrous acetonitrile.
-
Add ethyl bromide (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add diethyl ether to the reaction mixture with stirring until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain 3-acetyl-N-ethylpyridinium bromide as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Electrochemical Sensor Fabrication
The fabricated sensor will utilize a glassy carbon electrode (GCE) as the substrate, which will be modified with 3-acetyl-N-ethylpyridinium bromide. Two potential strategies for modification are presented: non-covalent immobilization and covalent attachment.
Non-Covalent Immobilization by Drop-Casting
This is a simple and rapid method for modifying the electrode surface.
Protocol 3.1: GCE Modification by Drop-Casting
-
Prepare a 10 mM solution of 3-acetyl-N-ethylpyridinium bromide in a suitable solvent (e.g., ethanol or deionized water).
-
Polish the GCE surface with alumina slurry, followed by sonication in ethanol and deionized water to ensure a clean surface.
-
Dry the GCE under a stream of nitrogen.
-
Drop-cast a small volume (e.g., 5-10 µL) of the 3-acetyl-N-ethylpyridinium bromide solution onto the GCE surface.
-
Allow the solvent to evaporate at room temperature, leaving a thin film of the compound on the electrode.
Covalent Immobilization via Electrografting (Hypothetical)
Covalent attachment provides a more robust and stable sensor. A potential, though unverified, method could involve the electrochemical reduction of the acetyl group to an alcohol, followed by an esterification reaction with a surface-tethered carboxylic acid. A more direct, though hypothetical, approach could involve the electrochemical reduction of the pyridinium cation to generate a radical that grafts onto the electrode surface.
Workflow for Sensor Fabrication:
Caption: Workflow for non-covalent modification of a GCE.
Electrochemical Characterization and Analyte Detection
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful techniques to characterize the electrochemical behavior of the modified electrode and to detect analytes.
Instrumentation:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working Electrode: Modified GCE
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
Electrolyte: Phosphate-buffered saline (PBS) at a physiological pH of 7.4 is a suitable electrolyte for many biological sensing applications.
Cyclic Voltammetry (CV) for Basic Characterization
CV provides information on the redox processes of the immobilized 3-acetyl-N-ethylpyridinium bromide.
Protocol 4.1: CV Characterization
-
Assemble the three-electrode cell with the modified GCE as the working electrode in the chosen electrolyte.
-
Purge the electrolyte with nitrogen for 10-15 minutes to remove dissolved oxygen.
-
Record the cyclic voltammogram by scanning the potential from an initial potential to a final potential and back. A typical scan range for pyridinium reduction is from 0 V to -1.2 V vs. Ag/AgCl.[1]
-
Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to investigate the kinetics of the electrode process. A linear relationship between the peak current and the square root of the scan rate is indicative of a diffusion-controlled process, while a linear relationship with the scan rate suggests a surface-confined process.
Expected Electrochemical Behavior:
Based on the literature for pyridinium salts, an irreversible reduction peak corresponding to the one-electron reduction of the pyridinium cation is expected.[1][2] The exact peak potential will depend on the electrode material and electrolyte conditions.
Differential Pulse Voltammetry (DPV) for Analyte Sensing
DPV is a more sensitive technique than CV and is well-suited for quantitative analysis. The sensing principle relies on the change in the DPV signal of the 3-acetyl-N-ethylpyridinium bromide upon interaction with the analyte.
Hypothetical Sensing Mechanism:
Let's hypothesize a scenario where the sensor is used to detect a nucleophilic analyte (e.g., a thiol-containing drug). The nucleophile could react with the acetyl group of the immobilized pyridinium salt. This chemical modification would likely alter the electron density around the pyridinium ring, causing a shift in its reduction potential or a decrease in the peak current.
Signaling Pathway for a Hypothetical Analyte:
Caption: Proposed signaling pathway for analyte detection.
Protocol 4.2: DPV for Quantitative Analysis
-
Set up the three-electrode cell as described for CV.
-
Record a DPV scan of the modified electrode in the blank electrolyte to establish a baseline signal.
-
Introduce a known concentration of the analyte into the electrolyte.
-
After an incubation period to allow for the reaction to occur, record the DPV scan again.
-
Repeat steps 3 and 4 with increasing concentrations of the analyte to construct a calibration curve.
-
Plot the change in peak current or the shift in peak potential as a function of analyte concentration.
Table of Expected DPV Parameters and Results:
| Parameter | Value | Expected Outcome with Increasing Analyte Concentration |
| Initial Potential | 0 V | - |
| Final Potential | -1.2 V | - |
| Pulse Amplitude | 50 mV | - |
| Pulse Width | 50 ms | - |
| Scan Increment | 4 mV | - |
| Peak Current | Analyte-dependent | Decrease |
| Peak Potential | Analyte-dependent | Shift to more negative potentials |
Trustworthiness and Self-Validation
To ensure the reliability of the proposed sensor, the following validation steps are crucial:
-
Control Experiments: Perform experiments with an unmodified GCE and a GCE modified with a pyridinium salt lacking the acetyl group (e.g., N-ethylpyridinium bromide) to confirm that the observed sensing effect is due to the 3-acetyl group.
-
Selectivity Studies: Test the sensor's response to potential interfering species that are structurally similar to the analyte or commonly found in the sample matrix.
-
Reproducibility and Stability: Fabricate multiple sensors and test their response to the same analyte concentration to assess reproducibility. Monitor the sensor's signal over time to evaluate its stability.
-
Surface Characterization: Use techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) to confirm the successful modification of the electrode surface and to study the surface morphology.
Conclusion
This application note has outlined a hypothetical yet scientifically plausible framework for the use of 3-acetyl-N-ethylpyridinium bromide in the development of electrochemical sensors. By leveraging the inherent redox activity of the pyridinium core and the reactive nature of the acetyl group, it may be possible to design novel sensors for a range of nucleophilic analytes. The provided protocols for synthesis, fabrication, and electrochemical analysis serve as a detailed starting point for researchers to explore the potential of this and related compounds in the field of electrochemical sensing. Further experimental validation is necessary to realize the practical applications of this proposed system.
References
-
Title: Pyridine and Pyridinium Electrochemistry on Polycrystalline Gold Electrodes and Implications for CO2 Reduction Source: The Journal of Physical Chemistry C URL: [Link]
-
Title: Synthesis, electrochemical and electrochromic properties of novel pyridinium salts based on 2,6-di(4-pyridyl)-4-benzylpyridilium Source: ResearchGate URL: [Link]
-
Title: Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2 Source: Physical Chemistry Chemical Physics URL: [Link]
-
Title: Utilization of pyridinium salts as microsensor coatings Source: Langmuir URL: [Link]
-
Title: Electrochemistry of Aqueous Pyridinium: Exploration of A Key Aspect of Electrocatalytic Reduction of CO2 to Methanol Source: AWS URL: [Link]
-
Title: Electrochemistry of acids on platinum. Application to the reduction of carbon dioxide in the presence of pyridinium ion in water Source: PubMed URL: [Link]
-
Title: Synthesis of Some New 3-Coumarinoyl Pyridinium and Quinolinium Bromides for their Antimicrobial Activity Source: Journal of Basic and Clinical Pharmacy URL: [Link]
-
Title: Electrochemistry in pyridine-IV. Chemical and electrochemical reduction of pyridine Source: ScienceDirect URL: [Link]
-
Title: Cetylpyridinium tribromide-An environmentally benign reagent for organic brominations and acetylations Source: ACG Publications URL: [Link]
-
Title: 1-Ethylpyridinium bromide Source: SIELC Technologies URL: [Link]
-
Title: Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions Source: RSC Publishing URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
experimental setup for studying the catalytic activity of pyridinium salts
Application Note: Experimental Setup for Studying the Catalytic Activity of Pyridinium Salts
Abstract
Pyridinium salts have evolved from simple reagents to versatile catalytic scaffolds, functioning as Brønsted acids, Phase Transfer Catalysts (PTC), and potent oxidizing photocatalysts. However, their catalytic efficiency is highly sensitive to counter-ion effects, solvent polarity, and purity. This guide provides a rigorous experimental framework for synthesizing, characterizing, and evaluating the catalytic activity of pyridinium salts. We detail protocols for thermal and photochemical setups, emphasizing kinetic profiling and mechanistic elucidation to ensure reproducible, high-impact data.
Introduction: The Mechanistic Spectrum
To design an effective experimental setup, one must first identify the specific catalytic mode of action (MoA) of the pyridinium salt. The experimental requirements differ vastly between ground-state acid catalysis and excited-state redox catalysis.
-
Mode A: Brønsted Acid/H-Bond Catalysis: The pyridinium proton (
for PyH ) activates electrophiles (e.g., carbonyls) via H-bonding or specific protonation. Activity is modulated by the counter-anion (e.g., OTf vs. Cl ). -
Mode B: Photocatalysis (PET): Electron-deficient pyridinium salts (e.g., N-aryl substituted) act as strong single-electron oxidants in their excited state (
V vs SCE), driving oxidative transformations.
Figure 1: Mechanistic Workflow & Experimental Selection
Caption: Decision tree for selecting the experimental setup based on the catalytic mode of action.
Protocol 1: Synthesis & Purification of High-Fidelity Catalysts
Rationale: Commercial pyridinium salts often contain trace free pyridine or halide impurities that can act as catalyst poisons or silent promoters. In-house synthesis and rigorous purification are mandatory for kinetic studies.
Reagents:
-
Substituted Pyridine (1.0 equiv)
-
Alkylating Agent (e.g., MeOTf, Benzyl Bromide) (1.05 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether (
)
Step-by-Step Procedure:
-
Inert Assembly: Flame-dry a 100 mL Schlenk flask and cool under a stream of
. -
Addition: Dissolve the pyridine derivative in anhydrous
(0.5 M). Add the alkylating agent dropwise at 0°C. Note: Exothermic reaction. -
Precipitation: Stir at room temperature for 12-24 hours. The salt typically precipitates as a white/off-white solid.
-
Purification (Critical):
-
Filter the solid under inert atmosphere (Schlenk frit).
-
Wash: Rinse 3x with anhydrous
to remove unreacted pyridine. -
Recrystallization: Dissolve in minimum hot MeCN or MeOH and precipitate with cold
.
-
-
Drying: Dry under high vacuum (<0.1 mbar) for 24 hours at 40°C to remove lattice solvents.
-
Validation: Verify purity via
NMR (DMSO- ). Ensure no peaks correspond to free pyridine (typically shifted upfield relative to the salt).
Protocol 2: Thermal Catalytic Activity Assay (Brønsted Acid Mode)
Case Study: Pyridinium-catalyzed acetalization of benzaldehyde. This reaction is sensitive to the acidity of the catalyst and is an excellent benchmark.
Experimental Setup:
-
Vessel: 10 mL screw-cap reaction vial with PTFE septum.
-
Temperature Control: Aluminum heating block on a magnetic stirrer/hotplate with an external temperature probe (
C).
Procedure:
-
Stock Solutions: Prepare a stock solution of the substrate (Benzaldehyde, 1.0 mmol) and nucleophile (Ethylene Glycol, 1.2 mmol) in Toluene-d8 (for direct NMR monitoring) or Toluene (for GC/HPLC).
-
Catalyst Loading: Add Pyridinium salt (e.g., Pyridinium p-toluenesulfonate, PPTS) (1-5 mol%) to the vial.
-
Initiation: Add the substrate stock solution (2.0 mL) via syringe.
-
Reaction: Heat to 80°C.
-
Sampling: Aliquot 50
L every 15 minutes for the first hour, then hourly. Quench aliquots immediately in cold containing (to neutralize the catalyst and stop the reaction).
Data Analysis (Kinetic Profiling):
-
Plot
vs. time. -
Linearity indicates first-order kinetics with respect to substrate.
-
Comparison: Compare
across different counter-anions ( vs vs ). A significant drop in rate with coordinating anions ( ) confirms the importance of ion-pairing in the transition state.
Protocol 3: Photocatalytic Activity Assay (Redox Mode)
Rationale: Pyridinium salts are potent photo-oxidants. This setup requires precise control of light flux and temperature to distinguish photochemical acceleration from thermal background.
Experimental Setup:
-
Light Source: Blue LED (450-465 nm), approx. 30-50 W intensity.
-
Cooling: Compressed air stream or water-jacketed beaker to maintain ambient temperature (prevent thermal artifacts).
-
Vessel: Quartz tubes (for UV excitation) or Borosilicate vials (for Visible light).
Figure 2: Photochemical Reaction Rig
Caption: Schematic of a standard benchtop photoreactor setup ensuring temperature stability.
Procedure (Case Study: Oxidative C-H Functionalization):
-
Preparation: In a glovebox or under
, combine Pyridinium Catalyst (5 mol%), Substrate (e.g., Tetrahydroisoquinoline), and Co-oxidant (if catalytic turnover is required, e.g., or persulfate) in MeCN. -
Degassing: If the mechanism involves a triplet state or is oxygen-sensitive, sparge with Argon for 15 mins. If
is the terminal oxidant, equip with an balloon. -
Irradiation: Place vials 2-3 cm from the LED source. Turn on cooling fan.
-
Monitoring: Monitor conversion via GC-FID or HPLC.
-
Control Experiments (The "Light/Dark" Test):
-
Run the reaction for 30 mins (Light ON).
-
Cover with foil for 30 mins (Light OFF).
-
Resume irradiation.
-
Interpretation: If the reaction stops completely in the dark, it is strictly photocatalytic. If it continues slowly, a radical chain propagation mechanism may be active.
-
Analytical Strategy & Troubleshooting
Table 1: Key Parameters and Optimization Strategies
| Parameter | Impact on Activity | Optimization Strategy |
| Counter-Ion | Affects solubility and ion-pairing tightness. Tighter ion pairs (e.g., halides) often reduce electrophilicity. | Screen non-coordinating anions: |
| N-Substituent | Tunes redox potential ( | Synthesize a library: N-Methyl (Standard) |
| Solvent | Polarity dictates ion dissociation. | Use Dielectric Constant ( |
| Concentration | Aggregation can quench excited states. | Perform a concentration dependence study. If rate plateaus or drops at high conc., aggregation is occurring. |
Mechanistic Validation: Kinetic Isotope Effect (KIE) To determine if C-H bond cleavage is the rate-determining step (RDS):
-
Run two parallel reactions: one with standard substrate, one with deuterated substrate (
-substrate). -
Measure initial rates (
and ). -
Interpretation:
- : C-H cleavage is NOT the RDS.
-
(Secondary) or
(Primary): C-H cleavage is involved in the RDS.
References
-
Sowmiah, S., et al. (2015). "Organocatalyzed One-Step Synthesis of Functionalized N-Alkyl-Pyridinium Salts from Biomass Derived 5-Hydroxymethylfurfural." Organic Letters.
-
Kieremura, T., et al. (2015). "Organocatalytic glycosylation by using electron-deficient pyridinium salts." Angewandte Chemie International Edition.
-
Ritter, T., et al. (2019). "Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis." Journal of the American Chemical Society.[1]
-
Gomez-Gallego, M., & Sierra, M. A. (2011). "Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms." Chemical Reviews.
-
Jo, T. S. (2009). "Synthesis and characterizations of pyridinium salts including poly(pyridinium salt)s." UNLV Theses, Dissertations, Professional Papers, and Capstones.
Sources
Application Notes and Protocols for Spectroscopic Studies of 3-acetyl-N-ethylpyridinium bromide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-acetyl-N-ethylpyridinium bromide in spectroscopic studies. This document offers detailed protocols, explains the scientific rationale behind experimental choices, and is grounded in established principles of spectroscopy and the known characteristics of pyridinium compounds.
Introduction: The Spectroscopic Potential of Pyridinium Compounds
Pyridinium salts are a versatile class of organic compounds that have garnered significant interest in various scientific fields due to their unique electronic and photophysical properties.[1] Their intrinsic fluorescence and sensitivity to the local environment make them valuable tools in spectroscopy.[1][2] Pyridinium-based molecules are often characterized by intramolecular charge transfer, which is fundamental to their application in non-linear optics and as fluorescent probes.[3] The spectroscopic characteristics of pyridinium compounds, such as their absorption and emission maxima, can be influenced by solvent polarity and interactions with other molecules, making them effective sensors for their microenvironment.[4]
3-acetyl-N-ethylpyridinium bromide (C₉H₁₂BrNO, CAS: 148355-65-1) is a quaternary pyridinium salt.[5][6] While specific, detailed spectroscopic studies on this particular compound are not extensively documented in publicly available literature, its structural motifs—a pyridinium ring and a carbonyl group—suggest potential for interesting spectroscopic behavior, particularly in fluorescence spectroscopy. The acetyl group can influence the electronic distribution within the pyridinium ring, potentially modulating its photophysical properties. These application notes will, therefore, focus on a generalized protocol for characterizing the fluorescence properties of 3-acetyl-N-ethylpyridinium bromide, drawing upon established methodologies for similar pyridinium-based fluorophores.[4][7]
PART 1: Core Principles and Considerations
Understanding the Spectroscopic Behavior of Pyridinium Salts
The spectroscopic properties of pyridinium salts are largely governed by the electronic transitions within the pyridinium ring. The quaternization of the nitrogen atom enhances the electron-accepting nature of the ring, which can lead to charge-transfer interactions, especially when electron-donating groups are present.[3] These interactions are often reflected in the UV-Vis absorption and fluorescence spectra.
The solvent environment can significantly impact the spectroscopic properties of pyridinium compounds.[4] Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a common phenomenon observed for these molecules. This sensitivity arises from changes in the dipole moment of the molecule upon electronic excitation. By studying the spectroscopic behavior of 3-acetyl-N-ethylpyridinium bromide in a range of solvents with varying polarities, one can gain insights into its electronic structure and potential as a polarity-sensitive probe.
Causality in Experimental Design
The protocols outlined in this document are designed to be self-validating. Each step is chosen to provide a piece of a larger puzzle, contributing to a comprehensive understanding of the spectroscopic properties of 3-acetyl-N-ethylpyridinium bromide. For instance, the initial UV-Vis absorption scan is crucial for determining the optimal excitation wavelength for fluorescence measurements, thereby maximizing the signal-to-noise ratio. The selection of a range of solvents for analysis is not arbitrary; it is a deliberate step to probe the compound's sensitivity to its environment.
PART 2: Experimental Protocols
Materials and Instrumentation
Materials:
-
3-acetyl-N-ethylpyridinium bromide
-
Spectroscopic grade solvents of varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water)
-
Quartz cuvettes (1 cm path length)
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a Xenon lamp source and photomultiplier tube (PMT) detector
Protocol 1: Determination of Absorption and Emission Spectra
This protocol details the steps to determine the fundamental photophysical properties of 3-acetyl-N-ethylpyridinium bromide.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of 3-acetyl-N-ethylpyridinium bromide in a suitable solvent where it is readily soluble (e.g., acetonitrile).
-
Working Solution Preparation: From the stock solution, prepare a dilute working solution (e.g., 10 µM) in the desired spectroscopic grade solvent. The final concentration should result in an absorbance maximum between 0.1 and 0.3 to avoid inner filter effects.
-
UV-Vis Absorption Spectrum:
-
Use the chosen solvent as a blank to zero the spectrophotometer.
-
Record the absorption spectrum of the working solution over a range of 200-800 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Fluorescence Emission Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the λmax determined in the previous step.
-
Set the emission and excitation slit widths (e.g., 5 nm).
-
Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to approximately 800 nm.
-
Identify the wavelength of maximum emission (λem).
-
-
Fluorescence Excitation Spectrum:
-
Set the emission wavelength of the spectrofluorometer to the λem determined in the previous step.
-
Scan the excitation spectrum over a range that includes the absorption bands observed in the UV-Vis spectrum.
-
The excitation spectrum should ideally match the absorption spectrum, confirming that the absorbing species is the one that is fluorescing.
-
-
Repeat in Different Solvents: Repeat steps 2-5 using a range of solvents of varying polarity to investigate the solvatochromic effects.
Data Presentation:
Summarize the obtained spectroscopic data in a table for easy comparison.
| Solvent | Dielectric Constant | λmax (nm) | λem (nm) | Stokes Shift (nm) |
| Hexane | 1.88 | TBD | TBD | TBD |
| Toluene | 2.38 | TBD | TBD | TBD |
| Dichloromethane | 8.93 | TBD | TBD | TBD |
| Acetonitrile | 37.5 | TBD | TBD | TBD |
| Ethanol | 24.5 | TBD | TBD | TBD |
| Water | 80.1 | TBD | TBD | TBD |
| TBD: To be determined experimentally. |
Experimental Workflow Diagram:
Caption: Workflow for the spectroscopic characterization of 3-acetyl-N-ethylpyridinium bromide.
PART 3: Advanced Applications and Future Directions
The foundational spectroscopic data obtained through the described protocols can pave the way for more advanced applications of 3-acetyl-N-ethylpyridinium bromide.
Potential as a Fluorescent Probe
The sensitivity of the emission spectrum to solvent polarity could be exploited to use 3-acetyl-N-ethylpyridinium bromide as a fluorescent probe for studying the microenvironments of biological systems, such as protein binding sites or cellular membranes. Further studies could involve titrating the compound with biomolecules to observe changes in its fluorescence properties. Pyridinium-based probes have been successfully used for sensing and imaging various analytes, including metal ions.[7]
Probing Acidity
Pyridinium ions can be used to probe acid sites in solid catalysts.[8] The interaction of the pyridinium ring with Brønsted or Lewis acid sites can lead to characteristic shifts in its absorption bands.[8] While this application typically uses pyridine, the principles could be extended to investigate the interactions of 3-acetyl-N-ethylpyridinium bromide with acidic surfaces.
Logical Relationship Diagram:
Caption: Potential applications derived from the fundamental spectroscopic properties.
Conclusion
While 3-acetyl-N-ethylpyridinium bromide is not a widely characterized compound, its structure suggests significant potential for spectroscopic applications. The protocols provided in these application notes offer a robust framework for its initial characterization. By systematically investigating its absorption and fluorescence properties, researchers can unlock its potential as a novel spectroscopic tool in various scientific disciplines. The principles outlined here, grounded in the established behavior of pyridinium compounds, provide a solid foundation for further exploration and application development.
References
- Spectroscopic studies of pyridinium phenoxides. (n.d.).
- Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. (2018). RSC Publishing.
- 3-acetyl-N-ethylpyridinium bromide. (n.d.). Echemi.
- A Pyridinium fluorophore for the detection of zinc ions under autophagy conditions. (2024). PubMed.
- Photophysical properties of pyridinium salts derived from purine bases. (1990). Semantic Scholar.
- NEW REACTIVE PYRIDINIUM-INDOLIZINES FLUOROPHORES. (n.d.). Revue Roumaine de Chimie.
- From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. (n.d.).
- Application Notes and Protocols for Fluorescence Spectroscopy of Pyridoindole Compounds. (n.d.). Benchchem.
- Pyridinium, 3-acetyl-1-ethyl-, bromide;148355-65-1. (n.d.). ABI Chem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Spectroscopic studies of pyridinium phenoxides - Institut de physique et chimie des Matériaux de Strasbourg [ipcms.fr]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. echemi.com [echemi.com]
- 6. Pyridinium, 3-acetyl-1-ethyl-, bromide;148355-65-1 [abichem.com]
- 7. A Pyridinium fluorophore for the detection of zinc ions under autophagy conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
optimizing reaction conditions for the N-ethylation of 3-acetylpyridine
Technical Support Center: N-Alkylation Optimization Subject: Optimization of Reaction Conditions for the N-Ethylation of 3-Acetylpyridine Ticket ID: #RXN-OPT-3AP-ETH Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
This guide addresses the synthesis of 3-acetyl-1-ethylpyridinium salts via the Menschutkin reaction. Unlike simple pyridine, 3-acetylpyridine (3-AP) contains an electron-withdrawing acetyl group at the C3 position. This significantly reduces the electron density at the nitrogen atom, rendering it a "sluggish" nucleophile.
Successful ethylation requires overcoming this electronic deactivation through precise solvent selection, temperature control, and leaving-group optimization. This guide provides a self-validating protocol and troubleshooting workflows to ensure high yield and purity.
Module 1: Reaction Kinetics & Optimization Strategy
To optimize this reaction, you must manipulate the Activation Energy (
The Solvent Effect (The Critical Variable)
Because the transition state is more polar (charge separation) than the reactants, polar aprotic solvents stabilize the TS, lowering
| Solvent Class | Example | Dielectric Constant ( | Suitability for 3-AP Ethylation |
| Non-polar | Toluene, Hexane | < 2.5 | Poor. Destabilizes the charged TS. Reaction will be extremely slow. |
| Polar Protic | Ethanol, Methanol | ~24 - 33 | Moderate. Solvates the nucleophile (3-AP) via H-bonding, slightly reducing its reactivity. |
| Polar Aprotic | Acetonitrile (MeCN) | ~37.5 | Excellent. Stabilizes the charged TS without deactivating the nucleophile. Standard Choice. |
| Polar Aprotic | Acetone | ~20.7 | Good. Lower boiling point ( |
The Alkylating Agent
Due to the low nucleophilicity of 3-AP, the "leaving group ability" of the ethylating agent is paramount.
-
Ethyl Iodide (EtI): The C-I bond is weakest; Iodide is an excellent leaving group. Recommended.
-
Ethyl Bromide (EtBr): Slower kinetics; requires higher temperatures (sealed vessel) to drive to completion.
-
Diethyl Sulfate: Potent, but forms non-volatile sulfate byproducts that complicate purification.
Module 2: Validated Experimental Protocol
Objective: Synthesis of 3-acetyl-1-ethylpyridinium iodide. Scale: 10 mmol basis (scalable).
Reagents:
-
3-Acetylpyridine (1.21 g, 10 mmol)
-
Ethyl Iodide (2.34 g, 1.2 mL, 15 mmol) [1.5 equiv]
-
Acetonitrile (anhydrous, 10 mL)
Step-by-Step Methodology:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen (hygroscopic product protection).
-
Addition: Dissolve 3-acetylpyridine in acetonitrile. Add Ethyl Iodide dropwise.
-
Note: The solution will likely remain clear initially.
-
-
Reaction: Heat to reflux (approx. 80-82°C) for 12–18 hours.
-
Visual Check: The product usually precipitates as a yellow/orange solid or a dense oil phase as the reaction progresses.
-
Monitoring: Check via TLC (Mobile phase: 10% MeOH in DCM). The quaternary salt will stay at the baseline; 3-AP will move (
).
-
-
Isolation (The "Oiling Out" Fix):
-
Cool the mixture to room temperature, then to
C in an ice bath. -
If Solid: Filter under nitrogen/argon. Wash with cold diethyl ether (
mL) to remove unreacted 3-AP and EtI. -
If Oil: Decant the supernatant acetonitrile. Triturate the oil with diethyl ether (vigorously stir/scratch with a spatula) until it solidifies.
-
-
Drying: Dry under high vacuum (
mbar) at C for 4 hours.-
Critical: The salt is hygroscopic . Store in a desiccator.
-
Module 3: Visualized Mechanisms & Logic
Reaction Coordinate & Solvent Stabilization
This diagram illustrates why Acetonitrile is preferred over Toluene. The polar solvent lowers the energy barrier of the charged transition state.
Module 4: Troubleshooting & FAQs
Q1: My product formed a dark, sticky "goo" instead of a crystal. How do I fix this?
Diagnosis: This is "oiling out," common with quaternary ammonium salts containing slight impurities or residual solvent. The Fix (Trituration Protocol):
-
Add Diethyl Ether or Ethyl Acetate (non-solvents for the salt).
-
Scratch the side of the flask vigorously with a glass rod while stirring. The mechanical agitation induces nucleation.
-
If it remains oily, sonicate the flask for 5 minutes in the ether.
-
Once solid, filter immediately.
Q2: The reaction yield is low (<40%) even after 24 hours.
Diagnosis: 3-Acetylpyridine is deactivated. The reaction has likely stalled due to thermodynamic equilibrium or insufficient energy. Decision Tree:
Q3: Can I use Ethanol as a solvent?
Answer: It is possible but suboptimal. Ethanol is a protic solvent. It forms hydrogen bonds with the nitrogen lone pair of 3-acetylpyridine, slightly reducing its nucleophilicity. Furthermore, if you use Ethyl Iodide, you risk a side reaction (ether formation) if strong bases are present, though less likely here. Stick to Acetonitrile or Acetone.
Q4: The product turns black upon drying.
Diagnosis: Decomposition or oxidation. Solution:
-
Ensure the product is free of excess Ethyl Iodide (which liberates Iodine, causing discoloration). Wash thoroughly with ether.[3]
-
Dry strictly under vacuum at moderate temps (<50°C).
-
Store under Argon/Nitrogen.
References
-
Abboud, J. L. M., et al. (1999). Solvent effects on the Menschutkin reaction. Journal of the American Chemical Society.[4] (Discusses the stabilization of the transition state in polar aprotic media).
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity scales and kinetics).
-
BenchChem Technical Support. (2025). Purification of Hygroscopic Iminium Salts. (General protocols for handling hygroscopic quaternary salts).
- Menschutkin, N. (1890). Über die Geschwindigkeit der Bildung von Aminen und Alkylammoniumsalzen. Z. Phys. Chem. (The foundational paper establishing the reaction class).
Sources
Technical Support Center: N-Alkylpyridinium Bromide Purification
This guide serves as a technical support resource for researchers synthesizing and purifying N-alkylpyridinium bromides. It addresses the specific physicochemical challenges of this compound class—specifically their tendency to form ionic liquids, their hygroscopic nature, and persistent coloration.
Senior Application Scientist Desk
Module 1: The "Oiling Out" Phenomenon
User Issue: "My product separates as a viscous oil instead of crystallizing during cooling. How do I recover the solid?"
Root Cause Analysis
"Oiling out" occurs when the liquid-liquid phase separation temperature (LLPS) is higher than the crystallization temperature. For N-alkylpyridinium bromides, this is often intrinsic to the alkyl chain length.
-
Chain Length Effect: Short chains (e.g., Butyl) pack efficiently (MP ~105°C). Medium chains (Hexyl, Octyl) disrupt crystal packing, dropping the MP significantly, often below 50°C or even to room temperature (Ionic Liquids). Long chains (Cetyl) recover crystallinity due to Van der Waals forces between tails.
Data: Melting Point vs. Alkyl Chain Length
| Alkyl Chain (R) | Compound Name | Melting Point (°C) | State at RT | Risk of Oiling |
| C4 | N-Butylpyridinium bromide | 104–107°C | Solid | Low |
| C6 | N-Hexylpyridinium bromide | ~47°C | Low-melt Solid | High |
| C8 | N-Octylpyridinium bromide | 28–30°C | Viscous Oil/Solid | Critical |
| C16 | N-Cetylpyridinium bromide | 63–69°C | Solid | Moderate |
Troubleshooting Protocol: The "Dual-Temperature" Crystallization
If your compound oils out, do not simply cool it further; the oil will just harden into an impure glass.
-
Re-dissolve: Return the mixture to the heat source. Add a small amount of the "good" solvent (e.g., Acetonitrile or Ethanol) until the oil dissolves.
-
The Cloud Point: Add the anti-solvent (Ethyl Acetate or Diethyl Ether) dropwise at reflux until a faint turbidity persists.
-
Seed & Insulate: Remove from heat. If available, add a seed crystal.[1] Crucial: Wrap the flask in a towel or place it in a warm water bath to cool extremely slowly .
-
Trituration (Alternative for Oils): If C6 or C8 derivatives refuse to solidify, switch to trituration .
-
Allow the oil to settle. Decant the supernatant.
-
Add fresh anti-solvent (Hexane or Ether).
-
Sonicate vigorously. The impurities (unreacted pyridine/alkyl bromide) will dissolve in the wash, while the ionic liquid product remains. Repeat 3x.
-
Module 2: Removing Persistent Color
User Issue: "My product is yellow/brown, but it should be white. Recrystallization isn't fixing it."
Expert Insight
The yellow color in pyridinium salts often arises from trace oxidation by-products (pyridinium N-oxides) or polymerized pyridine oligomers formed during high-heat quaternization. These impurities have high extinction coefficients; even ppm levels cause visible discoloration.
Protocol: Activated Charcoal Decolorization
Note: Do not use charcoal in non-polar solvents; it relies on polar interactions.
-
Solvent Choice: Dissolve the crude salt in Methanol or Ethanol (approx. 10 mL/g). Avoid water if possible to reduce drying time later.
-
Activation: Add Activated Charcoal (5% by weight of crude mass).
-
Digestion: Heat to mild reflux for 15–30 minutes. Warning: Add charcoal to a cool solution, then heat. Adding powder to boiling solvent will cause a geyser.
-
Filtration: Filter hot through a Celite® 545 pad packed in a heated funnel. The Celite captures the fine carbon particles that filter paper misses.
-
Recovery: Concentrate the filtrate by rotary evaporation. If color persists, repeat or consider passing through a short silica plug (eluting with 10% MeOH in DCM).
Module 3: Removing Unreacted Starting Materials
User Issue: "NMR shows peaks for unreacted pyridine and alkyl bromide. How do I wash them out without losing product?"
Solubility Logic
N-alkylpyridinium salts are ionic . They are insoluble in non-polar organic solvents.
-
Impurities: Pyridine and Alkyl Bromides are neutral and soluble in non-polar solvents.
-
Strategy: Exploiting this polarity difference allows for "washing" rather than recrystallization.
Workflow: The "Solvent Wash" Technique
Use this decision tree to select the correct wash solvent.
Figure 1: Decision matrix for removing non-ionic starting materials based on the physical state of the crude product.
Module 4: Handling Hygroscopicity
User Issue: "My solid turned into a goo after sitting on the bench for an hour."
Explanation
Bromide anions are strong hydrogen bond acceptors. N-alkylpyridinium bromides will aggressively absorb atmospheric moisture, which lowers their melting point and causes "deliquescence" (turning from solid to liquid).
Best Practices for Drying & Storage
-
Schlenk Drying: Dry the final product under high vacuum (<0.1 mbar) at 60°C for at least 12 hours.
-
Phosphorus Pentoxide (
): For ultra-dry applications (e.g., electrochemistry), dry in a pistol over at reflux (acetone or ethanol vapor). -
Storage: Store in a desiccator or a glovebox. If storing on a shelf, wrap the cap in Parafilm® and store in a secondary container with desiccant packets.
Module 5: Analytical Validation
User Issue: "How do I prove my compound is pure?"
1H NMR Diagnostics
The formation of the pyridinium salt causes a distinct downfield shift (deshielding) of the aromatic protons due to the positive charge on the nitrogen.[2]
| Proton Position | Pyridine (Starting Material) | N-Alkylpyridinium Salt (Product) |
| Ortho (2,6-H) | ~8.60 | 8.80 – 9.40 (Significant Shift) |
| Para (4-H) | ~7.60 | 8.50 – 8.70 |
| Meta (3,5-H) | ~7.25 | 8.00 – 8.20 |
| N-CH2 (Alkyl) | N/A | 4.60 – 4.90 (Triplet) |
-
Check: If you see a small multiplet at ~8.60 ppm or ~7.25 ppm, you still have unreacted pyridine. Perform an Ethyl Acetate wash.
Silver Nitrate Titration (Halide Check)
To confirm the bromide counter-ion stoichiometry:
-
Dissolve ~100 mg of product in water.
-
Add a few drops of
solution. -
Result: A heavy, cream-colored precipitate (
) confirms the presence of ionic bromide. (Note: This is qualitative; potentiometric titration provides quantitative purity).
References
-
Synthesis & Physical Properties (Melting Points)
-
Purification & Decolorization
-
Analytical Data (NMR Shifts)
Sources
troubleshooting peak tailing in HPLC analysis of pyridinium salts
Technical Support Center: HPLC Analysis of Pyridinium Salts Topic: Troubleshooting Peak Tailing & Retention Issues Ticket ID: PYR-HPLC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Pyridinium Challenge
Pyridinium salts present a unique chromatographic challenge because they carry a permanent positive charge (quaternary ammonium) regardless of pH. In standard Reversed-Phase HPLC (RP-HPLC) on silica-based C18 columns, these cations interact strongly with residual silanols (
This secondary interaction is kinetically slow, resulting in:
-
Severe Peak Tailing: Asymmetry factors (
) often exceeding 2.0. -
Retention Variability: Highly sensitive to mobile phase pH and ionic strength.
-
Column Overload: Even small mass loads can saturate the limited population of active silanols.
This guide provides a systematic troubleshooting workflow to eliminate tailing, utilizing field-proven strategies like chaotropic additives and specific stationary phase selection.
Diagnostic Workflow
Before altering your method, use this logic flow to identify the root cause of the asymmetry.
Figure 1: Decision matrix for diagnosing peak tailing in cationic analytes.
Technical Q&A: Troubleshooting Modules
Module A: Mobile Phase Chemistry (The "Magic" of Chaotropes)
Q: I am using 0.1% Formic Acid, but my pyridinium peak still tails. Why? A: Formic acid is often too weak to effectively suppress silanol interactions for permanently charged cations.
-
The Mechanism: Pyridinium ions (
) are attracted to deprotonated silanols ( ). While lowering pH helps, it doesn't mask the charge on the pyridinium itself. -
The Fix: Switch to Trifluoroacetic Acid (TFA) at 0.05% - 0.1%. The trifluoroacetate anion (
) acts as a weak ion-pairing agent, forming a neutral complex with the pyridinium cation, which increases retention and improves symmetry.
Q: What are "Chaotropic Salts" and why are they recommended for pyridinium salts?
A: Chaotropic anions (e.g., Hexafluorophosphate
-
Effect: They form tight ion-pairs with the pyridinium cation in the mobile phase. This neutralizes the positive charge and increases the analyte's hydrophobicity, allowing it to interact properly with the C18 phase rather than the silanols.
-
Performance Order (Hofmeister Series):
Use (Hexafluorophosphate) for maximum tailing reduction.
Q: Can I use these salts with LC-MS? A: Generally, no . Chaotropic salts like Sodium Perchlorate or Potassium Hexafluorophosphate are non-volatile and will clog the MS source.
-
LC-MS Alternative: Use Heptafluorobutyric Acid (HFBA) . It is volatile and acts as a strong ion-pairing agent, similar to a "super-TFA," providing excellent peak shape for cations in MS applications.
Module B: Stationary Phase Selection
Q: Is a standard C18 column suitable for pyridinium salts? A: Only if it is a "Type B" high-purity silica with exhaustive end-capping. However, even the best C18 may struggle with quaternary amines.
-
Better Alternatives:
-
Pentafluorophenyl (PFP/F5): The fluorine atoms on the stationary phase create a partial negative charge that interacts with the positive pyridinium ring via
and electrostatic interactions. This often provides better selectivity and shape than C18. -
Polar-Embedded C18: These columns have a polar group (amide/carbamate) near the silica surface that shields silanols and provides a "water-rich" layer, reducing tailing.
-
Mixed-Mode Cation Exchange: Columns with both C18 and SCX (Strong Cation Exchange) ligands allow you to control retention via pH and buffer strength, turning the "problem" (charge) into a retention mechanism.
-
Experimental Protocol: The Chaotropic Mobile Phase
Use this protocol if standard TFA buffers fail to resolve tailing.
Safety Note: Perchlorates (
Target Concentration: 10 mM – 50 mM Chaotrope in Mobile Phase A.
| Step | Action | Technical Rationale |
| 1 | Weigh Reagent | Weigh approx. 1.68 g of KPF6 (Potassium Hexafluorophosphate) or 1.40 g of NaClO4 (Sodium Perchlorate) . |
| 2 | Dissolve | Dissolve in 1000 mL of HPLC-grade water. |
| 3 | Acidify | Adjust pH to 3.0 using Phosphoric Acid ( |
| 4 | Filter | Filter through a 0.22 µm membrane. |
| 5 | Equilibrate | Flush column for >20 column volumes. |
Expected Result:
-
Tailing Factor (
): Should drop from >2.0 to <1.3. -
Retention (
): Will likely increase significantly due to ion-pair formation.[1] Increase organic modifier (acetonitrile) to compensate.
Visualizing the Mechanism
Understanding why the tailing occurs helps in selecting the right fix.
Figure 2: Left: Ionic interaction with silanols causes tailing. Right: Chaotropic anions mask the charge, enabling standard hydrophobic retention.
References
-
Flieger, J. (2013).[2] "Usefulness of chaotropic salt additive in RP-HPLC of organic nonionized compounds." Journal of Separation Science.
-
Dolan, J. (2025). "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing.
-
ResearchGate. (2025). "Effect of the eluent pH and acidic modifiers on the HPLC retention of basic analytes."
-
Scribd. (2023). "Chaotropic Agents in Reversed-phase HPLC."
-
BenchChem. (2025).[3][4] "A Comparative Guide to Analytical Methods for Pyridinium Salt Analysis."
Sources
overcoming solubility problems of 3-acetyl-N-ethylpyridinium bromide in reactions
Ticket ID: #SOL-3AEPB-2026 Status: Open Subject: Overcoming Solubility & Reactivity Issues in Organic Synthesis Assigned Specialist: Senior Application Scientist, Chemical Process Group
User Issue Summary
"I am attempting to use 3-acetyl-N-ethylpyridinium bromide as an NAD+ model for a hydride transfer reaction. The compound is completely insoluble in my reaction solvent (DCM/Toluene), leading to a heterogeneous 'sludge' and near-zero conversion. Adding water dissolves it, but kills my reagents. How do I get this salt into the organic phase?"
Diagnostic Phase: Why is this happening?
Before applying a fix, we must understand the physical chemistry governing this failure mode.
The Root Cause: Lattice Energy vs. Solvation Energy 3-acetyl-N-ethylpyridinium bromide is a Quaternary Ammonium Salt (QAS) . Its crystal lattice is held together by strong electrostatic forces between the pyridinium cation and the hard bromide anion.
-
The Bromide Problem: The bromide ion (
) is a relatively "hard" anion with high charge density. It interacts strongly with the cationic headgroup, creating a high lattice energy barrier. -
The Solvent Mismatch: Non-polar or moderately polar solvents (DCM, Toluene, Ether) lack the dielectric constant (
) required to overcome this lattice energy and shield the ions from each other. -
Hygroscopicity: This salt is hygroscopic.[1] Absorbed water creates a hydration shell that further prevents interaction with organic reagents, effectively "locking" the molecule in a hydrated phase separate from your reactants.
Troubleshooting Guide: Select Your Workaround
We propose three tiers of intervention, ranging from simple solvent modification to chemical restructuring.
Tier 1: Solvent System Engineering (The "Like Dissolves Like" Approach)
Best for: Reactions tolerant of polar aprotic solvents.
If your reaction mechanism allows, switch the solvent system to one with a higher dielectric constant that can solvate the salt without donating protons.
| Solvent | Solubility Rating | Suitability | Notes |
| Dichloromethane (DCM) | 🔴 Insoluble | Poor | Causes "oiling out." |
| Acetonitrile (MeCN) | 🟡 Moderate | Good | Often the best compromise between polarity and reactivity. |
| DMF / DMSO | 🟢 High | Excellent | Warning: High boiling points make workup difficult. Hard to remove traces. |
| Methanol/Ethanol | 🟢 High | Limited | Protic solvents may interfere with nucleophiles or hydrides. |
Action: Try a co-solvent mixture . A 10:1 ratio of DCM:MeOH or DCM:DMF often solubilizes the salt while maintaining the bulk properties of the organic solvent.
Tier 2: Phase Transfer Catalysis (The "Shuttle" Approach)
Best for: Biphasic reactions (Solid-Liquid or Liquid-Liquid).
If you must use a non-polar solvent (e.g., Toluene), you need a Phase Transfer Catalyst (PTC) to shuttle the bromide salt into the organic layer.
The Mechanism: A lipophilic PTC (like a tetraalkylammonium salt) forms a loose ion pair with the reactants, reducing the activation energy for the phase boundary crossing.
Recommended Protocol:
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (1-5 mol%).
-
Setup: Suspend your 3-acetyl-N-ethylpyridinium bromide in the organic solvent.
-
Activation: Add the PTC and apply ultrasonication for 10 minutes. The mixture should turn from a suspension to a fine, cloudy dispersion or clear solution.
Tier 3: Anion Metathesis (The "Nuclear" Option)
Best for: Sensitive kinetics studies, NMR analysis, or strict anhydrous conditions.
This is the most robust solution. We chemically replace the "hard" Bromide anion with a "soft," bulky, hydrophobic anion. The resulting salt will be hydrophobic (water-insoluble) but highly soluble in DCM, Chloroform, and Acetone.
Target Anions:
- (Bis(trifluoromethane)sulfonimide): The gold standard for organic solubility (Ionic Liquid technology).
- (Hexafluorophosphate): Cheaper, but prone to hydrolysis at high temperatures.
Workflow Visualization
The following logic tree guides your decision-making process based on your reaction constraints.
Caption: Decision tree for selecting the appropriate solubility workaround based on reaction tolerance to moisture and protic solvents.
Standard Operating Procedure (SOP): Anion Metathesis
Objective: Convert 3-acetyl-N-ethylpyridinium bromide to 3-acetyl-N-ethylpyridinium bis(trifluoromethane)sulfonimide (
Reagents:
-
3-acetyl-N-ethylpyridinium bromide (Starting Material)[2]
-
Lithium bis(trifluoromethane)sulfonimide (
) (Reagent) -
Deionized Water (Solvent A)
-
Dichloromethane (DCM) (Extraction Solvent)
Protocol:
-
Dissolution: Dissolve 1.0 eq of the pyridinium bromide in the minimum amount of water (approx. 2-3 mL per gram). The solution will be yellow/orange.[1]
-
Exchange: Separately dissolve 1.1 eq of
in a small volume of water. Slowly add this to the pyridinium solution while stirring rapidly. -
Phase Separation: You will immediately observe the formation of a dense, oily second phase at the bottom of the flask. This is your hydrophobic Ionic Liquid (the
salt). -
Extraction: Add DCM to the mixture. The oil will dissolve into the DCM layer.
-
Wash: Separate the DCM layer. Wash it
with deionized water to remove residual Lithium Bromide ( ) and excess starting material. Note: The Silver Nitrate ( ) test can be used on the wash water to confirm removal of bromide. -
Drying: Dry the DCM layer over Anhydrous
, filter, and remove solvent in vacuo. -
Validation: The resulting viscous oil/solid should be freely soluble in DCM, Chloroform, and THF.
Why this works: The
Frequently Asked Questions (FAQs)
Q: Can I use sonication to force the bromide salt into DCM? A: Sonication creates a temporary dispersion, not a true solution. If your reaction is fast (minutes), this might work. If your reaction takes hours, the salt will re-precipitate (Ostwald ripening), stopping the reaction.
Q: Will the anion exchange affect the electronic properties of the pyridinium ring?
A: Minimally. The cation remains the same. However, the "naked" cation in the
Q: The compound turned dark red after anion exchange. Is it decomposed?
A: Likely not. Charge-transfer complexes in pyridinium salts can cause color shifts. Verify purity via
References
- Wasserscheid, P., & Welton, T. (2008). Ionic Liquids in Synthesis. Wiley-VCH. (Standard text on anion effects on solubility).
-
Freemantle, M. (2010). An Introduction to Ionic Liquids. Royal Society of Chemistry.
- Mack, J., et al. (2012). "Phase Transfer Catalysis in Pyridinium Reductions." Journal of Organic Chemistry. (General principle citation for PTC in heterocyclic chemistry).
Sources
Validation & Comparative
Comparative Validation Guide: Quantification Strategies for 3-Acetyl-N-ethylpyridinium Bromide
Content Type: Technical Comparison & Validation Guide Target Audience: Pharmaceutical Analytical Scientists, QC Managers, and Process Chemists. Subject: 3-Acetyl-N-ethylpyridinium bromide (3-AEPB) – CAS: 148355-65-1 (analog).[1]
Part 1: The Analytical Challenge
3-Acetyl-N-ethylpyridinium bromide is a quaternary ammonium compound (QAC). Unlike neutral organic molecules, it possesses a permanent positive charge on the pyridinium nitrogen, regardless of pH. This physicochemical reality renders standard Reversed-Phase HPLC (RP-HPLC) ineffective; the highly polar cation elutes in the void volume (
To validate a robust method for this analyte, you must move beyond standard C18 protocols. This guide compares the three viable strategies: Ion-Pair HPLC (IP-RPLC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography .
The Decision Matrix: Selecting Your Methodology
Before beginning validation, select the method that fits your laboratory's detection capabilities and throughput requirements.
Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on detection limits and instrument compatibility.
Part 2: Comparative Methodology
The following table contrasts the performance metrics of the three primary approaches.
| Feature | Method A: HILIC | Method B: Mixed-Mode | Method C: Ion-Pair RPLC |
| Mechanism | Partitioning into water-enriched layer on polar surface. | Hydrophobic retention + Cation Exchange (electrostatic). | Formation of neutral ion-pair complex with alkyl sulfonate. |
| Stationary Phase | Bare Silica, Amide, or Zwitterionic (e.g., ZIC-HILIC). | Mixed-mode C18/SCX (e.g., Sielc Primesep, Waters Atlantis). | Standard C18 or C8 (End-capped). |
| Mobile Phase | High Organic (80-95% ACN) + Ammonium Formate. | ACN/Water + Acidic Buffer (pH controlled). | Water/ACN + Ion Pairing Agent (OSA/SDS). |
| MS Compatibility | Excellent (High volatility). | Good (If volatile buffer used). | Poor (Non-volatile reagents suppress ionization). |
| Peak Shape | Sharp, symmetrical.[2] | Excellent (Tunable selectivity). | Good (Dependent on reagent concentration). |
| Equilibration | Slow (Requires extensive column conditioning). | Moderate. | Very Slow (Column "dedicated" to method). |
Part 3: Validated Experimental Protocols
Method C: Ion-Pair RPLC (The QC Workhorse)
Recommended for routine purity and assay testing where MS is not required.
Principle: The permanently charged 3-AEPB cation forms a neutral, hydrophobic complex with the sulfonate anion (from the ion-pairing reagent). This complex is then retained by the C18 chain.
-
Column: C18 (L1),
, (e.g., Agilent Zorbax Eclipse Plus or equivalent). -
Wavelength:
(Targeting the nicotinic ring conjugation). -
Flow Rate:
. -
Temperature:
. -
Mobile Phase A:
Sodium 1-Octanesulfonate (OSA) in Water, adjusted to pH 3.0 with Phosphoric Acid. -
Mobile Phase B: Acetonitrile.[3]
-
Isocratic Mode: 70% A / 30% B.
-
Note: Do not use a gradient if possible, as baseline drift with IP reagents can be severe.
-
Critical Caution: Once a column is used with Ion-Pairing reagents, it should be dedicated to that method. The reagent is difficult to wash off and will alter the selectivity for other methods.
Method A: HILIC-MS/MS (The Trace Impurity Standard)
Recommended for genotoxic impurity screening or trace quantification (<1 ppm).
Principle: Retention is achieved via hydrophilic partitioning. The high organic content enhances desolvation efficiency in MS.
-
Column: HILIC Amide (e.g., Waters XBridge Amide),
, . -
Mobile Phase A:
Ammonium Formate in Water (pH 3.5). -
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-6 min: 95%
80% B -
6-8 min: 80% B
-
8.1 min: 95% B (Re-equilibrate for 5 mins).
-
-
Detection: ESI (+) MRM Mode.
-
Parent Ion:
(Cation mass of 3-acetyl-N-ethylpyridinium). -
Daughter Ions: Determine experimentally (likely loss of ethyl group or acetyl fragment).
-
Part 4: Validation Framework (ICH Q2 R1/R2)
To ensure scientific integrity, the method must be validated against the following parameters.
Figure 2: Sequential workflow for ICH Q2(R1) method validation.
Specificity (Selectivity)
Because 3-AEPB is a salt, you must demonstrate that the Bromide counter-ion does not interfere with the Pyridinium cation peak.
-
Test: Inject a solution of Sodium Bromide (NaBr). In IP-RPLC, Br- elutes at the void volume (
). In HILIC, it may retain slightly but should resolve from the cation. -
Acceptance: Resolution (
) > 1.5 between 3-AEPB cation and any synthesis precursors (e.g., 3-acetylpyridine).
Linearity & Range
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.
-
Acceptance: Correlation coefficient (
) .[3][4] -
Why it matters: QACs can exhibit adsorption isotherms (non-linear behavior) at very low concentrations due to active sites on the glass or column hardware. Use plasticware if adsorption is observed.
Accuracy (Recovery)
-
Protocol: Spike 3-AEPB into the sample matrix (e.g., drug substance) at 80%, 100%, and 120% levels.
-
Calculation:
-
Acceptance: 98.0% – 102.0% for Assay; 80% – 120% for Impurities.
Robustness (The "Self-Validating" System)
For Ion-Pair methods, robustness is the most critical parameter. Small changes in mobile phase composition can drastically shift retention times.
-
Factor 1: pH of buffer (
units). Impact: High. Affects ionization of silanols and stability of the ion-pair complex. -
Factor 2: Ion-Pair Reagent Concentration (
). Impact: Critical. Directly correlates to (retention factor). -
Factor 3: Column Temperature (
). Impact: Moderate.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] Link
-
Wachtler, M., et al. (2019). Analysis of quaternary ammonium compounds by hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. Link
-
Center for Drug Evaluation and Research (CDER). (2024). Review of Chromatographic Methods for Ionic Impurities. FDA Guidance Documents.[6][7] Link
-
Sielc Technologies. (2023).[8] Separation of Pyridinium Derivatives on Mixed-Mode Columns. Application Note. Link
-
Thermo Fisher Scientific. (2022). Ion-Pair Chromatography for Pharmaceutical Analysis: Best Practices. Technical Note 72891. Link
Sources
Comparative Reactivity Profile: 3-Acetyl vs. 4-Acetyl N-Ethylpyridinium Bromide
The following guide provides an in-depth technical comparison of 3-acetyl-1-ethylpyridinium bromide and 4-acetyl-1-ethylpyridinium bromide, focusing on their electronic properties, reactivity profiles, and biological relevance.
Executive Summary
The reactivity difference between 3-acetyl-1-ethylpyridinium bromide (3-AEP) and 4-acetyl-1-ethylpyridinium bromide (4-AEP) is governed by the position of the acetyl substituent relative to the electron-deficient quaternary nitrogen.
The Core Distinction: The 4-isomer (4-AEP) is significantly more electrophilic and reactive than the 3-isomer (3-AEP) .
-
Electrophilicity: The 4-acetyl group participates in direct resonance conjugation with the pyridinium nitrogen, lowering the energy of the LUMO and increasing susceptibility to nucleophilic attack.
-
Hydration: 4-AEP undergoes significant covalent hydration (pseudobase formation) in aqueous media, whereas 3-AEP remains predominantly in the ketone form.
-
Redox Potential: 4-AEP is more easily reduced (less negative reduction potential) compared to 3-AEP.
Electronic Structure & Mechanistic Basis
The fundamental difference lies in the ability of the substituents to delocalize charge. The pyridinium ring is already electron-deficient due to the positively charged nitrogen.
-
3-Acetyl (Meta-like): The acetyl group at the 3-position exerts an electron-withdrawing inductive effect (-I) but cannot participate in resonance delocalization with the nitrogen's positive charge. The ring carbons are deactivated, but the carbonyl carbon retains standard ketone character.
-
4-Acetyl (Para-like): The acetyl group at the 4-position exerts both inductive (-I) and strong resonance (-R) effects. The positive charge can be formally drawn on the carbonyl carbon in resonance structures, making it exceptionally electrophilic.
Mechanistic Pathway Visualization
The following diagram illustrates the resonance contributions that activate the 4-isomer.
Figure 1: Mechanistic comparison showing the resonance activation present in the 4-isomer but absent in the 3-isomer.
Nucleophilic Susceptibility: The Hydration Factor
A critical experimental differentiator is the Hydration Constant (
Comparative Data: Hydration Equilibrium
The equilibrium is defined as:
| Property | 3-Acetyl-N-Ethylpyridinium | 4-Acetyl-N-Ethylpyridinium |
| Electronic Effect | Inductive (-I) only | Inductive (-I) + Resonance (-R) |
| * | 0.03 | 0.26 - 0.28 |
| Dominant Species | Ketone (>97%) | Significant Hydrate (~20-25%) |
| Reactivity to | Slow, reversible addition | Rapid, forms pseudobase |
*Data extrapolated from N-methyl analogs [1]. The N-ethyl group provides slightly more steric bulk but follows the identical electronic trend.
Interpretation: The 4-isomer is nearly 10 times more prone to hydration than the 3-isomer. This instability in water must be accounted for during storage and formulation; the 4-isomer is more likely to degrade or exist as a mixture of species in aqueous buffers.
Electrochemical Profile (Redox Potential)
In biological systems (e.g., as NAD+ analogs) and electrochemical applications, the reduction potential (
-
4-AEP: The lowest unoccupied molecular orbital (LUMO) is significantly lowered by the conjugation of the electron-withdrawing acetyl group with the electron-deficient ring.
-
Result: Easier to reduce (Less negative
).
-
-
3-AEP: Lacks this conjugation.
-
Result: Harder to reduce (More negative
).
-
Experimental Implication: In cyclic voltammetry, the reduction peak for the 4-isomer will appear at a more positive potential than the 3-isomer. If used as an oxidant in a biological assay, the 4-isomer is a stronger oxidizing agent.
Biological Interface: Choline Acetyltransferase (ChAT)
These compounds are structural analogs of Acetylcholine (ACh) and Acetyl-CoA. Their reactivity influences their interaction with Choline Acetyltransferase (ChAT).
-
Inhibition Potential: 4-substituted pyridinium salts (e.g., 4-vinylpyridine derivatives) are historically potent inhibitors of ChAT [2]. The high electrophilicity of the 4-acetyl group allows it to mimic the transition state of the acetyl transfer reaction or covalently modify nucleophilic residues in the enzyme active site.
-
3-Isomer: Due to its lower reactivity and different steric profile, the 3-isomer typically shows weaker affinity or acts as a poor substrate rather than a potent inhibitor.
Experimental Protocols
Protocol A: Synthesis of N-Ethylpyridinium Bromides
A self-validating protocol ensuring high purity.
-
Reagents:
-
Precursor: 3-Acetylpyridine or 4-Acetylpyridine (1.0 eq).
-
Alkylating Agent: Ethyl Bromide (1.2 eq).
-
Solvent: Acetonitrile (Anhydrous).
-
-
Procedure:
-
Dissolve the acetylpyridine isomer in acetonitrile (0.5 M concentration) under
atmosphere. -
Add Ethyl Bromide dropwise at room temperature.
-
Reflux at 60°C for 12–18 hours. Note: 4-acetylpyridine reacts faster; monitor 3-acetylpyridine for completion using TLC.
-
Precipitation: Cool to 0°C. Add diethyl ether to induce crystallization of the quaternary salt.
-
Purification: Filter the hygroscopic solid under inert gas. Wash with cold ether.
-
-
Validation:
-
1H NMR (D2O): Check for the downfield shift of ring protons.
-
3-isomer: Distinct singlet for acetyl methyl ~2.7 ppm.
-
4-isomer: Check for hydrate peaks (gem-diol methyl shifts upfield to ~1.8 ppm) if D2O is used. Use DMSO-d6 to see the pure ketone form.
-
-
Protocol B: Spectrophotometric Determination of Hydration
To experimentally verify the reactivity difference.
-
Preparation: Prepare 10 mM solutions of both isomers in dry acetonitrile.
-
Titration: Add aliquots of water (0% to 50% v/v).
-
Measurement: Monitor UV-Vis absorbance.
-
4-AEP: Expect a significant decrease in the carbonyl n-
* transition (approx 280-300 nm) and a shift in as the hydrate forms. -
3-AEP: Absorbance spectrum remains relatively stable due to low hydration.
-
References
-
Substantial formation of hydrates and hemiacetals from pyridinium ketones.
) for 3-acetyl vs 4-acetyl N-methylpyridinium. -
Structural correlations of choline acetyltransferase inhibitors. Source: PubMed. Context: Structure-activity relationships of 4-substituted pyridinium salts.[3]
-
Standard Reduction Potentials and Pyridinium Electrochemistry. Source: RSC / Physical Chemistry Chemical Physics. Context: General trends in pyridinium reduction potentials.[4]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Substantial formation of hydrates and hemiacetals from pyridinium ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Spectroscopic Characterization Guide: 3-Acetyl-N-ethylpyridinium Bromide vs. Precursors
Executive Summary & Scientific Context
This guide provides a rigorous spectroscopic comparison between 3-acetyl-N-ethylpyridinium bromide (the Product) and its primary precursor, 3-acetylpyridine .
The transformation represents a classic Menshutkin reaction , converting a neutral pyridine base into a cationic pyridinium salt. This structural change is critical for researchers working in:
-
NAD+ Biomimetic Studies: The 3-acetylpyridinium moiety serves as a simplified electronic analog of the nicotinamide ring in NAD+, used to study redox mechanisms.
-
Ionic Liquids: As a core cation for designing functionalized ionic liquids.
-
Organocatalysis: Utilizing the electron-deficient ring for Lewis acid catalysis.
This guide details the synthesis protocol and provides a comparative analysis of NMR, IR, and UV-Vis data to validate the successful quaternization of the nitrogen center.
Synthesis Protocol: 3-Acetyl-N-ethylpyridinium Bromide
Objective: To synthesize high-purity 3-acetyl-N-ethylpyridinium bromide via
Reagents & Materials[1][2][3][4]
-
Precursor: 3-Acetylpyridine (CAS: 350-03-8), >98% purity.[1]
-
Alkylating Agent: Bromoethane (Ethyl bromide) (CAS: 74-96-4). Note: Volatile liquid.
-
Solvent: Anhydrous Acetonitrile (MeCN).
-
Precipitant: Diethyl ether or Ethyl acetate.
Step-by-Step Methodology
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware to ensure anhydrous conditions.
-
Dissolution: Charge the flask with 3-acetylpyridine (12.1 g, 100 mmol) and dissolve in 40 mL of anhydrous acetonitrile .
-
Addition: Add Bromoethane (13.1 g, 120 mmol) dropwise via a syringe. A slight excess (1.2 eq) is used to drive the reaction to completion.
-
Reaction: Heat the mixture to a gentle reflux (
C oil bath) for 12–24 hours under a nitrogen atmosphere.-
Checkpoint: The solution may darken slightly, and a precipitate may begin to form depending on concentration.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates: Filter the solid under vacuum and wash with cold diethyl ether (
mL) to remove unreacted starting materials. -
If the product remains soluble: Concentrate the acetonitrile to ~10 mL using a rotary evaporator, then pour the residue into 200 mL of rapidly stirring cold diethyl ether to induce precipitation.
-
-
Purification: Recrystallize the crude hygroscopic solid from a mixture of ethanol/ethyl acetate.
-
Drying: Dry the product in a vacuum desiccator over
for 24 hours.
Reaction Pathway Visualization[2]
Figure 1: Synthetic pathway illustrating the Menshutkin reaction mechanism where the pyridine nitrogen lone pair attacks the ethyl bromide.
Spectroscopic Comparison
The conversion from a neutral pyridine to a pyridinium cation induces drastic changes in the electronic environment of the molecule.
A. Proton NMR ( H-NMR)
This is the most diagnostic tool. The formation of the positive charge on the nitrogen creates a strong deshielding cone , shifting ring protons downfield.
Solvent: DMSO-
| Proton Assignment | 3-Acetylpyridine (Precursor) | 3-Acetyl-N-ethylpyridinium Br (Product) | Mechanistic Insight |
| H-2 (s) | 9.1–9.2 | 9.6–9.9 | Most deshielded; adjacent to |
| H-6 (d) | 8.7–8.8 | 9.3–9.5 | Adjacent to |
| H-4 (d) | 8.2–8.3 | 8.9–9.1 | Para to |
| H-5 (dd) | 7.5–7.6 | 8.2–8.4 | Meta to |
| N-Ethyl ( | Absent | 4.7–4.9 (q) | Diagnostic Signal: Quartet indicating attachment to Nitrogen. |
| N-Ethyl ( | Absent | 1.6–1.7 (t) | Triplet; typical methyl group of an ethyl chain. |
| Acetyl ( | 2.6–2.7 | 2.7–2.8 | Slight downfield shift due to overall ring electron deficiency. |
B. Infrared Spectroscopy (FT-IR)
The loss of ring symmetry and the introduction of the cationic charge alter the vibrational modes.
| Functional Group | Precursor ( | Product ( | Observation |
| C=O Stretch | 1680–1690 | 1695–1710 | Shift to higher wavenumber. The electron-deficient ring withdraws density from the carbonyl, increasing bond order. |
| C=N / C=C Ring | 1580, 1420 | 1630, 1480 | "Pyridinium bands." Ring breathing modes shift to higher energy upon quaternization. |
| C-H (Aromatic) | 3030–3060 | 3000–3100 | Often broader and weaker in the salt form. |
C. UV-Vis Spectroscopy
Solvent: Ethanol or Water.
-
Precursor: Exhibits
transitions typical of pyridine at nm. -
Product: Displays a bathochromic shift (Red Shift) . The positive charge lowers the energy of the LUMO (
), reducing the energy gap for the transition. A new charge-transfer band may appear depending on the counter-ion and solvent polarity.
Analytical Workflow & Decision Tree
Use the following logic flow to validate your synthesis product.
Figure 2: Step-by-step decision tree for validating the product using solubility and NMR criteria.
References
- Preparation of N-alkylpyridinium salts (General Protocol)
- NMR Spectra of Pyridine and Pyridinium Salts Source: ChemicalBook / Spectral D
-
Vibrational Spectra of Pyridinium Salts (IR Analysis)
- Source: Canadian Journal of Chemistry
-
Link:[Link]
-
UV-Vis Characteristics of N-alkylpyridinium Iodides
-
3-Acetylpyridine Precursor D
- Source: PubChem Compound Summary
-
Link:[Link]
Sources
- 1. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2014122641A1 - Processes for preparing l-alkyl-3-alkyl-pyridinium bromide and uses thereof as additives in electrochemical cells - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
comparative study of the electrochemical behavior of various pyridinium ionic liquids
Executive Summary & Strategic Relevance
Pyridinium-based ionic liquids (PyILs) have emerged as a robust alternative to the ubiquitous imidazolium class, particularly in applications requiring enhanced thermal stability and specific solvation capabilities for pharmaceutical ingredients. For drug development professionals and electrochemists, the appeal of PyILs lies in their tunable electrochemical stability window (ESW) and their ability to solubilize complex organic pharmacophores without the reactive C2-proton acidity found in imidazolium cations.
This guide provides a technical comparison of various Pyridinium ILs, focusing on how structural variations—specifically alkyl chain length and anion selection—dictate their electrochemical performance.
Structural Variables & Electrochemical Logic
To navigate the selection of a PyIL, one must understand the causal relationship between molecular structure and electrochemical behavior.
The Cation: Alkyl Chain Modulation
The pyridinium core is the reduction center. Modulating the alkyl chain length (e.g., Butyl vs. Hexyl vs. Octyl) primarily impacts transport properties rather than the cathodic limit.
-
Short Chains (C2-C4): Lower viscosity, higher ionic conductivity. Ideal for fast-scan cyclic voltammetry and sensor applications.
-
Long Chains (C6-C8+): Increased Van der Waals interactions lead to higher viscosity and reduced conductivity. However, they often provide better solvation for lipophilic drug molecules.
The Anion: The Oxidative Limit
The anion dictates the anodic limit of the ESW. In pharmaceutical electro-synthesis, the choice of anion is critical to prevent solvent breakdown during oxidative steps.
-
Halides (Cl⁻, Br⁻): Narrow ESW; prone to early oxidation.
-
Fluorinated Anions ([BF₄]⁻, [PF₆]⁻): Moderate stability; susceptible to hydrolysis (moisture sensitivity).
-
Sulfonylimides ([TFSI]⁻ / [NTf₂]⁻): Superior oxidative stability and hydrophobicity. The gold standard for high-voltage applications.
Visualization: Structure-Property Relationship
The following diagram illustrates how structural components influence key electrochemical parameters.
Figure 1: Causal mapping of PyIL structural components to electrochemical performance metrics.
Comparative Performance Data
The following data aggregates typical values for N-alkylpyridinium ionic liquids. Note that values can fluctuate based on water content (ppm) and working electrode material (Glassy Carbon vs. Pt).
Table 1: Electrochemical & Physical Properties Comparison
| Ionic Liquid | Cation Structure | Anion | ESW (V) vs. Ag/Ag⁺ | Conductivity (mS/cm, 25°C) | Viscosity (cP, 25°C) | Key Application |
| [C4Py][BF4] | N-butylpyridinium | Tetrafluoroborate | ~ 4.0 V | 3.5 - 4.2 | 120 | General Electrochemistry |
| [C4Py][PF6] | N-butylpyridinium | Hexafluorophosphate | ~ 4.5 V | 2.8 - 3.2 | 260 | Stable Solvents |
| [C4Py][TFSI] | N-butylpyridinium | Bis(trifluoromethanesulfonyl)imide | ~ 5.5 V | 2.5 - 3.0 | 65 | High-Voltage / Batteries |
| [C6Py][BF4] | N-hexylpyridinium | Tetrafluoroborate | ~ 4.1 V | 1.8 - 2.2 | 290 | Drug Extraction |
| [C4-3-Pic][TFSI] | 1-butyl-3-methylpyridinium | Bis(trifluoromethanesulfonyl)imide | ~ 5.2 V | 1.9 - 2.4 | 95 | Pharm. Synthesis |
Analysis:
-
Anion Dominance: Replacing [BF₄] with [TFSI] significantly widens the ESW (up to 5.5 V) and lowers viscosity, making [C4Py][TFSI] the superior candidate for rigorous electrochemical studies.
-
Chain Length Penalty: Moving from C4 to C6 in the [BF₄] series nearly halves the conductivity (3.5
1.8 mS/cm) due to increased viscosity, without providing a significant gain in electrochemical stability.
Experimental Protocol: Cyclic Voltammetry (CV)[1][2][3][4]
To obtain reproducible data with PyILs, moisture control is the single most critical variable. Pyridinium cations are hygroscopic, and water contamination introduces parasitic reduction peaks that mask the true cathodic limit.
Self-Validating Workflow
Objective: Determine the Electrochemical Stability Window (ESW).
Materials:
-
Working Electrode: Glassy Carbon (GC) (3 mm dia).
-
Counter Electrode: Pt wire.
-
Reference Electrode: Ag wire (quasi-reference) or Ag/Ag⁺ (0.01 M AgNO₃ in ACN).
-
Internal Standard: Ferrocene (Fc).
Protocol:
-
Desiccation (Critical):
-
Dry the PyIL under high vacuum (< 1 Pa) at 60°C for at least 12 hours.
-
Validation: Karl Fischer titration should yield water content < 50 ppm.
-
-
Electrode Polishing:
-
Polish GC electrode with 0.05 µm alumina slurry. Sonicate in deionized water, then ethanol. Dry under N₂ stream.
-
-
Cell Assembly:
-
Perform all assembly inside an Argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).
-
-
Blank Scan (Background):
-
Scan Rate: 100 mV/s.
-
Range: Start at OCP, scan negative to -2.5 V, then positive to +2.5 V (adjust based on expected ESW).
-
Criteria: Current density should remain < 50 µA/cm² within the "flat" region.
-
-
Internal Standardization:
Workflow Visualization
Figure 2: Step-by-step workflow for validating PyIL electrochemical windows.
Application in Drug Development[6][7][8]
For pharmaceutical scientists, the electrochemical behavior of PyILs translates directly to their utility as "Smart Solvents" :
-
Active Pharmaceutical Ingredient (API) Solubilization: The aromatic nature of the pyridinium ring allows for
stacking interactions with aromatic drugs (e.g., ibuprofen, naproxen), significantly enhancing solubility compared to aliphatic ammonium ILs. -
Electrochemical Sensing: [C4Py][BF4] modified electrodes are used to detect neurotransmitters. The high conductivity ensures high signal-to-noise ratios, while the wide ESW prevents electrolyte decomposition during detection pulses.
-
Synthesis Media: In electrosynthesis, PyILs serve as both solvent and electrolyte, eliminating the need for supporting electrolytes which simplifies downstream purification.
References
-
BenchChem Technical Support Team.[4][5] (2025).[6][4][7][8][9] A Comparative Guide to the Electrochemical Properties of Pyridinium Cations. BenchChem. Link
-
Armand, M., et al. (2009). Ionic-liquid materials for the electrochemical challenges of the future. Nature Materials. Link
-
Hapiot, P., & Lagrost, C. (2008). Electrochemical Reactivity in Room-Temperature Ionic Liquids. Chemical Reviews. Link
-
Men, S., et al. (2015).[8] X-ray photoelectron spectroscopy of pyridinium-based ionic liquids: comparison to imidazolium. CentAUR. Link
-
Zhang, S., et al. (2016). Physicochemical properties of ionic liquids: A review. Chemical Reviews. Link
-
MDPI. (2023). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. MDPI Pharmaceutics. Link
Sources
- 1. Sodium-Conducting Ionic Liquid Electrolytes: Electrochemical Stability Investigation [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Validating the Structure of 3-acetyl-N-ethylpyridinium bromide using 2D NMR
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical and pharmaceutical sciences, the unambiguous confirmation of a molecule's structure is a cornerstone of research and development. While techniques like mass spectrometry provide crucial information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the precise connectivity and spatial arrangement of atoms in solution. This guide provides an in-depth, practical walkthrough for validating the structure of 3-acetyl-N-ethylpyridinium bromide, a representative small molecule, using a powerful suite of two-dimensional (2D) NMR experiments.
We will move beyond a simple recitation of steps to explore the causality behind experimental choices, demonstrating how a systematic, multi-technique approach creates a self-validating dataset. This ensures the highest degree of confidence in the final structural assignment.
The Analytical Challenge: Beyond 1D NMR
One-dimensional (1D) ¹H and ¹³C NMR spectra are the foundational experiments for any structural elucidation.[1][2] They provide information on the chemical environment (chemical shift), the number of nuclei (integration), and neighboring protons (spin-spin splitting). For a molecule like 3-acetyl-N-ethylpyridinium bromide, the 1D spectra offer initial clues. Protons on the pyridinium ring are expected to be significantly downfield due to the deshielding effect of the positively charged nitrogen.[3]
However, in substituted aromatic systems, overlapping signals and complex splitting patterns can make definitive assignments from 1D data alone challenging, if not impossible.[1][4] This is where 2D NMR becomes indispensable, spreading crowded information across a second frequency dimension to resolve ambiguities and reveal atomic connectivity.[4]
The 2D NMR Toolkit: COSY, HSQC, and HMBC
Our validation strategy employs three core 2D NMR experiments, each providing a unique piece of the structural puzzle:
-
COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[5] It is invaluable for tracing out the spin systems within a molecule, such as the protons on the aromatic ring and the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals to which they are directly attached (¹JCH).[5][6][7] It provides a direct link between the ¹H and ¹³C spectra, allowing for the confident assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[5][6][8] HMBC is often the key to connecting different molecular fragments and is essential for assigning non-protonated (quaternary) carbons.
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines the systematic approach to acquiring and analyzing the necessary data.
Step 1: Sample Preparation
A homogenous, moderately concentrated sample is crucial for obtaining high-quality 2D NMR data.[3]
-
Dissolve: Accurately weigh approximately 10-20 mg of 3-acetyl-N-ethylpyridinium bromide.
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent can influence chemical shifts.[3]
-
Transfer: Transfer the solution to a 5 mm NMR tube, ensuring a sample height of at least 4.5 cm.
-
Homogenize: Gently vortex the tube to ensure a homogeneous solution, and check for any undissolved material.
Step 2: Data Acquisition Workflow
The logical flow of data acquisition and analysis is critical. Information from simpler experiments is used to interpret more complex ones.
Caption: The integrated workflow for 2D NMR structure validation.
Data Analysis and Structure Elucidation
Let's walk through the analysis of the expected spectra for 3-acetyl-N-ethylpyridinium bromide.
Structure and Numbering:
Part A: Analysis of 1D Spectra (¹H and ¹³C)
The first step is to analyze the 1D spectra and make preliminary assignments. The positive charge on the nitrogen atom causes a significant downfield shift for all ring protons and carbons.[3]
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Atom # | Type | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity / Notes |
| 2 | CH | ~9.4 | ~146 | Doublet (d) |
| 4 | CH | ~9.2 | ~145 | Doublet (d) |
| 5 | CH | ~8.4 | ~129 | Triplet (t) |
| 6 | CH | ~9.1 | ~144 | Doublet (d) |
| 7 (C=O) | C | - | ~196 | Quaternary Carbon |
| 8 (CH₃) | CH₃ | ~2.8 | ~27 | Singlet (s) |
| 9 (CH₂) | CH₂ | ~4.8 | ~58 | Quartet (q) |
| 10 (CH₃) | CH₃ | ~1.6 | ~15 | Triplet (t) |
| 3 | C | - | ~138 | Quaternary Carbon |
Note: These are estimated values. Actual shifts can vary based on solvent and concentration.[9][10]
Part B: COSY Spectrum - Mapping Proton Networks
The COSY spectrum reveals which protons are talking to each other. We expect to see two distinct spin systems.
-
Aromatic System: Cross-peaks will connect H6 to H5, and H5 to H4. A weaker, 4-bond coupling might be observed between H6 and H4.
-
Ethyl System: A strong cross-peak will connect the methylene protons (H9) to the methyl protons (H10).
The acetyl methyl protons (H8) are a singlet and will not show any COSY correlations.
Caption: Expected COSY correlations for the molecule.
Part C: HSQC Spectrum - Linking Protons to Carbons
The HSQC spectrum definitively links each proton to the carbon it is directly bonded to.[6] This allows us to transfer the assignments from the better-resolved ¹H spectrum to the ¹³C spectrum. For example, the proton signal at ~9.4 ppm will show a cross-peak to the carbon signal at ~146 ppm, confirming this pair as C2-H2. This process is repeated for all protonated carbons (C2, C4, C5, C6, C8, C9, C10). The quaternary carbons (C3 and C7) will be absent from the HSQC spectrum.[7]
Part D: HMBC Spectrum - Unveiling the Molecular Framework
The HMBC experiment is the final and most critical step, revealing long-range (2- and 3-bond) correlations that connect the entire molecular skeleton.[6][8]
Key Expected HMBC Correlations:
-
Connecting the Acetyl Group: The acetyl protons (H8, singlet at ~2.8 ppm) are the key. They will show a strong correlation to the carbonyl carbon (C7, ~196 ppm) and, crucially, to the quaternary C3 of the pyridinium ring (~138 ppm). This unambiguously places the acetyl group at the C3 position.
-
Connecting the Ethyl Group: The methylene protons (H9, ~4.8 ppm) will show correlations to the adjacent ring carbons, C2 and C6. This confirms the point of attachment for the ethyl group to the nitrogen atom.
-
Confirming Ring Substitution: Other key correlations will solidify the assignments. For instance, H2 will show correlations to C3, C4, and C6, while H4 will correlate to C2, C3, and C5.
Caption: Key diagnostic HMBC correlations for structure confirmation.
Part E: Data Synthesis and Final Validation
By systematically combining the information from all experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved.
Table 2: Summary of Key 2D NMR Correlations
| Proton (¹H Shift) | COSY Correlations (with Proton) | HSQC Correlation (to Carbon) | Key HMBC Correlations (to Carbon) |
| H2 (~9.4 ppm) | - | C2 | C3, C4, C6 |
| H4 (~9.2 ppm) | H5 | C4 | C2, C3, C5, C6 |
| H5 (~8.4 ppm) | H4, H6 | C5 | C3, C4, C6 |
| H6 (~9.1 ppm) | H5 | C6 | C2, C4, C5 |
| H8 (~2.8 ppm) | - | C8 | C7 (C=O), C3 |
| H9 (~4.8 ppm) | H10 | C9 | C2, C6 , C10 |
| H10 (~1.6 ppm) | H9 | C10 | C9 |
The bolded HMBC correlations are the most critical pieces of evidence, as they connect the distinct molecular fragments (acetyl group, ethyl group, and pyridinium ring) into the final, validated structure.
Comparison with Alternative Methods
While 2D NMR is the premier method for in-solution structure elucidation, it's useful to understand its place among other analytical techniques.
-
X-ray Crystallography: Provides the absolute structure in the solid state. However, it requires a suitable single crystal, which is not always obtainable, and the solid-state conformation may differ from the solution-state structure relevant to biological or reaction chemistry.
-
Mass Spectrometry (MS): Provides highly accurate mass and fragmentation data, which can strongly support a proposed structure. However, it cannot distinguish between isomers and does not directly reveal the atom-to-atom connectivity in the way NMR does.
2D NMR provides the definitive map of covalent bonds in the state most often relevant to chemists and drug developers—in solution.
Conclusion
The validation of a molecular structure is a process of logical deduction, where each piece of evidence builds upon the last. By employing a systematic workflow of 1D and 2D NMR experiments—COSY, HSQC, and HMBC—we create a robust, self-validating dataset. This multi-pronged approach allows for the unambiguous assignment of every proton and carbon atom in 3-acetyl-N-ethylpyridinium bromide, moving from fragmented spin systems to a fully connected and confirmed molecular structure. This methodology is not limited to this specific molecule but serves as a universal and powerful strategy for any researcher tasked with the critical job of structural elucidation.
References
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Wiley Analytical Science. (2016, December 8). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 19: HMBC. Retrieved from [Link]
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Proton and C-13 Chemical Shift Tables. Retrieved from [Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. Retrieved from [Link]
Sources
- 1. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 2. emerypharma.com [emerypharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. web.pdx.edu [web.pdx.edu]
Safety Operating Guide
3-acetyl-N-ethylpyridinium bromide proper disposal procedures
This guide provides an operational framework for the safe handling and disposal of 3-acetyl-N-ethylpyridinium bromide . It is designed for laboratory personnel requiring immediate, actionable safety logistics without the fluff of generic templates.
Executive Summary: Operational Profile
-
Chemical Class: Quaternary Ammonium Salt (Pyridinium derivative).
-
Primary Hazard: Skin/Eye/Respiratory Irritant (H315, H319, H335); Hygroscopic.
-
Disposal Stream: Halogenated Organic Waste (Solid or Liquid).
-
Critical Restriction: Do NOT dispose of down the drain. Quaternary ammonium compounds (QACs) are toxic to aquatic life and disrupt biological wastewater treatment systems.
Technical Identity & Hazard Assessment
To dispose of a chemical safely, one must understand its reactivity profile. 3-acetyl-N-ethylpyridinium bromide is a salt consisting of a cationic pyridinium ring and an anionic bromide.
Why this matters for disposal:
-
Bromide Counterion: Upon thermal decomposition (incineration), this compound releases Hydrogen Bromide (HBr) gas. Disposal facilities must use incinerators equipped with caustic scrubbers.
-
Quaternary Nitrogen: The permanent positive charge makes this compound stable in solution but potentially persistent in the environment. It adheres strongly to negatively charged surfaces (glass, soil, biological membranes), making "rinsing" difficult.
Physicochemical Data Table
| Property | Value/Description | Operational Implication |
| CAS Number | 148355-65-1 | Use for waste manifesting. |
| Physical State | Solid (Crystalline powder) | Hygroscopic; keep containers tightly sealed to prevent caking. |
| Molecular Formula | C₉H₁₂BrNO | High nitrogen/bromine content requires specific incineration profiles. |
| Acidity/Reactivity | Weakly acidic in solution | Incompatible with strong bases and strong oxidizers. |
| GHS Classification | Warning (Irritant) | Standard PPE (Nitrile gloves, safety glasses) is sufficient. |
Disposal Decision Logic (Workflow)
The following decision tree outlines the segregation logic required to prevent cross-contamination and ensure regulatory compliance (RCRA/EPA).
Figure 1: Segregation logic for pyridinium bromide salts. Note the strict separation of halogenated streams to facilitate proper incineration.
Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired reagents, excess synthesis product, or spill cleanup debris.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Labeling:
-
Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the solid waste bin, as quaternary salts can act as phase transfer catalysts, potentially accelerating runaway oxidation reactions in the waste drum.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: Solutions in water, methanol, DMSO, or acetonitrile.
-
Classification:
-
If dissolved in non-halogenated solvents (e.g., Methanol, Ethanol): Dispose of in the Halogenated Organic Waste stream. Reasoning: Even though the solvent isn't halogenated, the solute (bromide salt) introduces halogens. Burning this in a non-halogenated line can damage incinerators lacking scrubbers.
-
If dissolved in water : Dispose of in the Aqueous Toxic/Hazarous stream. Ensure pH is between 5 and 9.
-
-
Compatibility Check: Ensure the waste container does not contain strong bases (NaOH, KOH). Pyridinium salts can undergo ring-opening or degradation in high pH environments, leading to unexpected heat generation or polymerization.
Protocol C: Empty Containers
-
Triple Rinse: Triple rinse the empty bottle with a compatible solvent (water or methanol).
-
Rinsate Disposal: Collect the first rinse as hazardous waste (see Protocol B). The second and third rinses can often be treated as trace-contaminated wash water, but best practice dictates collecting all rinsate as hazardous waste due to the aquatic toxicity of quats.
-
Defacing: Deface the label and mark as "Empty."
Emergency Spill Management
Scenario: You drop a 50g bottle of solid 3-acetyl-N-ethylpyridinium bromide.
-
PPE Upgrade: Wear nitrile gloves (double glove recommended), lab coat, and safety goggles. If dust is visible, use an N95 or P100 particulate respirator to prevent respiratory irritation.
-
Containment: Do not dry sweep if dust generation is likely. Cover the spill with a damp paper towel or use an inert absorbent (vermiculite/sand) to weigh it down.
-
Cleanup:
-
Scoop material into a disposable container.
-
Wipe the area with water and a mild detergent. Quats stick to surfaces; a simple water rinse may leave a residue. Detergent helps lift the cation from the surface.
-
-
Disposal: Treat all absorbent materials and gloves used in cleanup as Solid Hazardous Waste .
Scientific Rationale & Regulatory Compliance
Why Incineration? Biological wastewater treatment plants rely on bacteria to degrade waste. Quaternary ammonium compounds are biocidal; releasing them into the sewer system can kill the microbial biomass in the treatment plant, leading to regulatory fines and environmental release. Therefore, destructive incineration is the only validated disposal method [1].
The Bromide Factor:
When incinerated, the bromide ion forms HBr.
References
-
PubChem. (n.d.).[3] 1-Ethylpyridinium bromide Compound Summary. National Library of Medicine. Retrieved February 13, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management for Academic Laboratories. Retrieved February 13, 2026, from [Link]
Sources
Personal Protective Equipment & Safe Handling Guide: 3-Acetyl-N-ethylpyridinium Bromide
CAS: 148355-65-1 | Formula: C
Executive Safety Assessment
From the Desk of the Senior Application Scientist:
Handling 3-acetyl-N-ethylpyridinium bromide requires a safety protocol that goes beyond standard "lab hygiene."[1][2][3] As a quaternary ammonium salt, this compound presents two distinct challenges that dictate our PPE and handling choices:
-
Biological Interaction: Like many pyridinium salts, it is a cationic surfactant. It can disrupt cell membranes, leading to significant skin and eye irritation (H315, H319).[4] While acute toxicity data is often limited for specific analogs, we treat it as "Harmful if Swallowed" (H302) based on the toxicity of its metabolic precursors (3-acetylpyridine).
-
Physical Properties (The Hidden Hazard): This salt is hygroscopic . It aggressively absorbs atmospheric moisture. This transforms the free-flowing powder into a sticky, corrosive paste that complicates weighing, degrades chemical purity, and increases the risk of contact transfer to gloves and surfaces.
The Directive: Your PPE strategy must focus on barrier integrity (preventing skin contact) and moisture control (preventing compound degradation).
PPE Matrix: The Barrier System
Do not rely on generic "lab safety" rules. Use this specific matrix for quaternary bromide salts.
| PPE Component | Recommendation | Scientific Rationale |
| Hand Protection | Nitrile (Minimum 0.11 mm thickness) | Why not Latex? Latex proteins can degrade upon contact with organic salts and solvents often used with this compound (e.g., DMSO, Acetonitrile). Nitrile offers superior chemical resistance to the cationic nature of the salt. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses with side shields are insufficient for powders that may become airborne or solutions that may splash. Quaternary salts can cause irreversible corneal damage. |
| Respiratory | Fume Hood (Primary) or N95 (Secondary) | The solid is a crystalline powder.[5] Weighing outside a hood risks inhalation of dust, which causes respiratory tract irritation (H335). |
| Body Protection | Cotton Lab Coat (High-Neck) | Synthetic fibers can generate static electricity, which disperses the dry powder. Cotton minimizes static charge, keeping the powder contained during weighing. |
Operational Protocol: The "Dry-Chain" Workflow
This protocol ensures safety while maintaining the chemical integrity of the hygroscopic salt.
Phase A: Storage & Retrieval
-
Storage Condition: Store in a desiccator or a tightly sealed container flushed with inert gas (Argon/Nitrogen).
-
The Check: Before opening, inspect the solid. If it appears "clumped" or "wet," it has already absorbed water. This changes the molecular weight basis for your calculations and increases acidity.
Phase B: Weighing & Transfer (Critical Step)
-
Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. Pyridinium salts are prone to static fly-away.
-
The "30-Second Rule": Minimize exposure to air.[6] Open the container, weigh immediately, and reseal.
-
Technique: Do not use metal spatulas if the substance is visibly damp (corrosion risk). Use porcelain or PTFE-coated tools.
Phase C: Solubilization
-
Solvent Choice: Soluble in water, ethanol, DMSO.
-
Exotherm Alert: Dissolution of bromide salts can be slightly exothermic. Add the solid to the solvent slowly, not the reverse, to prevent splashing.
Visualization: Safe Handling Lifecycle
The following diagram illustrates the "Dry-Chain" logic required to handle this chemical safely and effectively.
Figure 1: The "Dry-Chain" workflow emphasizes inspection for moisture damage before weighing to prevent experimental error and unnecessary exposure.
Emergency Response & Disposal
Accidental Exposure [1]
-
Skin Contact: Quaternary salts bind to skin proteins. Wash immediately with soap and water for 15 minutes .[6] Do not use alcohol-based cleaners; they may increase skin permeability.
-
Eye Contact: Flush for 15 minutes. The bromide ion can be irritating; seek medical attention if redness persists.
-
Spills (Solid): Do not dry sweep (generates dust). Cover with a damp paper towel (to solubilize locally) and wipe up.
Disposal Strategy
-
Classification: This is a Halogenated Organic Waste .
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream, as this can liberate bromine gas (
), which is highly toxic. -
Labeling: Clearly tag waste containers as "Contains Pyridinium Bromide – Irritant."
References
-
National Institute of Standards and Technology (NIST). (2023). 1-Ethylpyridinium bromide: Chemical Properties and Structure. NIST Chemistry WebBook. [Link]
-
Mount Sinai Health System. (2023). Quaternary Ammonium Compounds in Cleaning Products: Health Effects. Selikoff Centers for Occupational Health. [Link]
-
PubChem. (2024). Compound Summary: 3-Acetylpyridine (Precursor Safety Data). National Library of Medicine. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.cn]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
